Product packaging for Angulatin A(Cat. No.:CAS No. 139979-81-0)

Angulatin A

货号: B1205003
CAS 编号: 139979-81-0
分子量: 662.7 g/mol
InChI 键: HAHJPPZGVANYSD-CHDNDZPOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Angulatin A, also known as this compound, is a useful research compound. Its molecular formula is C34H46O13 and its molecular weight is 662.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H46O13 B1205003 Angulatin A CAS No. 139979-81-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(2S,4S,5R,6S,7S,8S,9S,12R)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O13/c1-17(2)28(38)42-16-33-26(44-20(6)36)22(43-19(5)35)15-32(9,41)34(33)25(37)23(31(7,8)47-34)24(45-29(39)18(3)4)27(33)46-30(40)21-13-11-10-12-14-21/h10-14,17-18,22-27,37,41H,15-16H2,1-9H3/t22-,23+,24-,25+,26-,27+,32-,33-,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHJPPZGVANYSD-CHDNDZPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@](C13[C@@H]([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930682
Record name 6,7-Bis(acetyloxy)-9,10-dihydroxy-2,2,9-trimethyl-4-[(2-methylpropanoyl)oxy]-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepin-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139979-81-0
Record name Angulatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139979810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Bis(acetyloxy)-9,10-dihydroxy-2,2,9-trimethyl-4-[(2-methylpropanoyl)oxy]-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepin-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidating the Chemical Architecture of Angulatin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isolation and Purification of Angulatin A

The initial and most critical phase in the structure elucidation of any natural product is its isolation in a pure form. This compound is extracted from the root bark of Celastrus angulatus. The general workflow involves exhaustive extraction followed by multi-step chromatographic purification.

Experimental Protocol: Isolation

  • Preparation of Plant Material: The root bark of Celastrus angulatus is collected, washed, air-dried in a shaded area, and ground into a coarse powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered bark is exhaustively extracted with a polar solvent, typically methanol (B129727), either through maceration at room temperature over several days or under reflux for several hours to ensure maximum recovery of the target sesquiterpenoid esters. The resulting crude extract is then filtered and concentrated under reduced pressure.

  • Preliminary Fractionation: The viscous crude extract is subjected to preliminary fractionation to separate compounds based on polarity. This is commonly achieved by suspending the extract in water and performing liquid-liquid partitioning with a series of immiscible solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297). This compound, as a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques.

    • Column Chromatography: The fraction is first subjected to column chromatography over silica (B1680970) gel, using a gradient elution system (e.g., hexane-ethyl acetate) to separate the mixture into less complex fractions.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is often achieved using reversed-phase (RP-HPLC) on a C18 column with a mobile phase consisting of a methanol/water or acetonitrile/water gradient.

Workflow for Isolation and Purification

G Figure 1: Generalized Experimental Workflow for the Isolation of this compound plant Plant Material (Celastrus angulatus Root Bark) extract Solvent Extraction (Methanol) plant->extract fractionate Liquid-Liquid Fractionation (e.g., Ethyl Acetate Fraction) extract->fractionate cc Silica Gel Column Chromatography fractionate->cc hplc Preparative RP-HPLC cc->hplc pure Pure this compound hplc->pure

Figure 1: Generalized Experimental Workflow for the Isolation of this compound

Spectroscopic Structure Elucidation

Once purified, the molecular structure of this compound is determined using a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation is essential for an unambiguous assignment.

Logical Flow of Spectroscopic Analysis

G Figure 2: Interplay of Spectroscopic Techniques in Structure Elucidation cluster_data Spectroscopic Data Acquisition cluster_info Derived Structural Information MS Mass Spectrometry (MS) mol_formula Molecular Formula & Weight MS->mol_formula IR Infrared (IR) Spectroscopy func_groups Functional Groups (C=O, O-H, etc.) IR->func_groups NMR_1D 1D NMR (¹H, ¹³C, DEPT) carbon_proton_info Carbon/Proton Types & Counts NMR_1D->carbon_proton_info NMR_2D 2D NMR (COSY, HSQC, HMBC) connectivity Atom Connectivity (Molecular Fragments) NMR_2D->connectivity final_structure Complete 3D Structure of this compound mol_formula->final_structure func_groups->final_structure carbon_proton_info->final_structure connectivity->final_structure

Figure 2: Interplay of Spectroscopic Techniques in Structure Elucidation

2.1. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and is critical for determining the elemental composition of the molecule.

  • Experimental Protocol: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is performed. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The instrument provides a highly accurate mass-to-charge ratio (m/z), which is used to calculate the molecular formula.

2.2. Infrared (IR) and UV-Vis Spectroscopy

  • IR Spectroscopy: This technique is used to identify the presence of key functional groups.

    • Experimental Protocol: A small amount of the purified compound is mixed with KBr powder and pressed into a thin pellet, or dissolved in a solvent like chloroform, and an IR spectrum is recorded. Characteristic absorption bands indicate specific functional groups (e.g., a strong absorption around 1700-1750 cm⁻¹ suggests a carbonyl group from an ester).

  • UV-Vis Spectroscopy: This method helps to identify the presence of chromophores, such as aromatic rings or conjugated systems.

    • Experimental Protocol: The compound is dissolved in a UV-transparent solvent (e.g., methanol or ethanol), and the absorbance is measured over the ultraviolet and visible range (typically 200-800 nm).

Table 1: Representative Physicochemical and Spectroscopic Data

Property Description
Molecular Formula C₃₄H₄₆O₁₅ (Example for Angulatin B)
Molecular Weight 694.72 g/mol (Example for Angulatin B)
UV-Vis λmax ~230 nm, characteristic of aromatic ester moieties.

| IR νmax (cm⁻¹) | ~3400 (O-H stretch), ~1740 (C=O ester stretch), ~1270 (C-O stretch), ~1600 (C=C aromatic). |

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure and stereochemistry of complex organic molecules like this compound. A combination of 1D and 2D experiments is required for a complete structural assignment.

  • Experimental Protocol: NMR Analysis

    • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (commonly CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz). Standard experiments include:

      • 1D NMR: ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

      • 2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.

Table 2: Illustrative ¹H NMR Data for a β-dihydroagarofuran Core (600 MHz, CDCl₃) (Note: This data is representative for the compound class and not specific to this compound)

Position δH (ppm) Multiplicity J (Hz) Integration
H-1 5.35 d 3.5 1H
H-2 2.15 m 1H
H-3 2.05 m 2H
H-4 4.90 t 4.0 1H
H-6 5.80 d 5.0 1H
H-7 2.50 m 1H
H-8 5.10 s 1H
H-9 5.20 d 3.0 1H
H-12 (CH₃) 1.25 s 3H
H-13 (CH₃) 0.95 d 7.0 3H
H-14 (CH₃) 1.50 s 3H

| H-15 (CH₃) | 1.10 | s | | 3H |

Table 3: Illustrative ¹³C NMR Data for a β-dihydroagarofuran Core (150 MHz, CDCl₃) (Note: This data is representative for the compound class and not specific to this compound)

Position δC (ppm) Carbon Type (DEPT)
C-1 78.5 CH
C-2 35.2 CH
C-3 30.1 CH₂
C-4 85.0 CH
C-5 92.1 C
C-6 72.3 CH
C-7 45.6 CH
C-8 70.8 CH
C-9 75.4 CH
C-10 40.3 C
C-11 88.9 C
C-12 25.8 CH₃
C-13 16.5 CH₃
C-14 28.9 CH₃
C-15 22.4 CH₃
Ester C=O 165.0 - 175.0 C

| Aromatic C | 128.0 - 135.0 | C/CH |

Conclusion

The structural elucidation of this compound is a systematic process that begins with its careful isolation and purification from its natural source. The definitive molecular architecture is then pieced together through the logical and combined application of various spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while IR and UV-Vis spectroscopy identify key functional groups and chromophores. The core of the elucidation relies on a suite of 1D and 2D NMR experiments, which allow for the complete assignment of all proton and carbon signals and establish the precise connectivity of the molecular framework. This foundational structural information is an absolute prerequisite for any further investigation into the pharmacological properties and potential therapeutic applications of this compound.

References

The Biological Activity of Angulatin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of angulatin compounds. A critical distinction is made between two major classes of compounds that are sometimes referred to by similar names: the sesquiterpenoid polyol esters from the genus Celastrus and the withanolide-type compounds, including physalins, from the genus Physalis. This guide will address both, maintaining a clear distinction to ensure accuracy for research and development purposes.

Part 1: Sesquiterpene Polyol Esters from Celastrus angulatus

Angulatins isolated from Celastrus angulatus are primarily characterized by a β-dihydroagarofuran skeleton. These compounds have demonstrated significant insecticidal and, to a lesser extent, anti-inflammatory and antitumor activities.

Insecticidal Activity

The most prominent biological activity of angulatin sesquiterpenes from Celastrus angulatus is their insecticidal effect.[1][2]

The following table summarizes the available quantitative data on the insecticidal activity of various angulatin compounds against the 4th instar larvae of Mythimna separata.

CompoundAssay TypePotency (unit)Reference
Angulatin AKnock-downKD50: 300.9 µg/g[2]
Celangulatin CLethal DoseLD50: 280.4 µg/mL[1]
Celangulatin ELethal DoseLD50: 1656.4 µg/mL[1]
Celangulatin FLethal DoseLD50: 210.5 µg/mL
NW12Knock-downKD50: 673.6 µg/g
NW27Knock-downKD50: 1121.3 µg/g
NW30Knock-downKD50: 548.6 µg/g
NW31Knock-downKD50: 1720.0 µg/g
NW37Knock-downKD50: 252.3 µg/g

The primary proposed mechanism of action for the insecticidal activity of β-dihydroagarofuran sesquiterpenoids from Celastrus species is the inhibition of the Na+/K+-ATPase enzyme in the nervous system of insects.

Angulatin Angulatin Compound (from Celastrus) NaK_ATPase Na+/K+-ATPase (in Insect Neuron Membrane) Angulatin->NaK_ATPase Binds to and Inhibits Ion_Gradient Disruption of Ion Gradient NaK_ATPase->Ion_Gradient Neurotransmission Impaired Neurotransmission Ion_Gradient->Neurotransmission Paralysis Paralysis and Death Neurotransmission->Paralysis

Proposed Mechanism of Insecticidal Activity.

Anti-inflammatory Activity

Recent studies have identified novel angulatin compounds from Celastrus angulatus with anti-inflammatory properties, demonstrated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundCell LinePotency (IC50)Reference
Angulatinpip IIRAW 264.78.93 µM
Angulatinpip IRAW 264.742.52 µM
Antitumor Activity

Some sesquiterpene esters from Celastrus angulatus have been evaluated for their antitumor activity, showing moderate to minimal effects.

CompoundCell LineCancer TypePotency (IC50)Reference
NW12Bcap-37Human Breast Cancer> 50 µM
NW30Bcap-37Human Breast Cancer> 50 µM
Compound 1 (from ref)Bcap-37Human Breast Cancer54.08 µM
Compound 2 (from ref)Bcap-37Human Breast Cancer61.35 µM

Part 2: Withanolides and Physalins from Physalis angulata

A number of compounds from Physalis angulata, including withanolides and physalins, are sometimes referred to as "angulatins" in the literature (e.g., Withthis compound, Angulatin B/Physalin B). These compounds are structurally distinct from the Celastrus sesquiterpenes and possess a different profile of biological activities, primarily cytotoxic and anti-inflammatory.

Cytotoxic and Antitumor Activity

Withangulatins and physalins from Physalis angulata exhibit potent cytotoxic effects against a variety of human cancer cell lines.

CompoundCell LineCancer TypePotency (IC50)Reference
Physalin B MCF-7Breast Cancer0.4 - 1.92 µM
CORL23Large Cell Lung Carcinoma< 2.0 µM
22Rv1Prostate Cancer< 2.0 µM
HCT-116Colorectal Cancer< 2.0 µM
Physalin D VariousVarious0.28 - 2.43 µg/mL
Physalin F MCF-7Breast Cancer0.2 - 2.89 µM
HCT-116Colorectal Cancer< 2.0 µM
Withthis compound Derivative 10 MDA-MB-231Human Breast Cancer74.0 nM
Withthis compound Derivative 13a HT-29Human Colon Cancer0.08 µM
Withangulatin I AGSStomach Cancer1.8 µM

The anticancer effects of these compounds are multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Angulatin B (Physalin B) Induced Apoptosis: Angulatin B has been shown to induce apoptosis through both p53-dependent and NOXA-related pathways, leading to the activation of caspases.

AngulatinB Angulatin B (Physalin B) p53 p53 pathway AngulatinB->p53 NOXA NOXA pathway AngulatinB->NOXA Caspases Caspase Cascade Activation p53->Caspases Mitochondria Mitochondrial Dysfunction NOXA->Mitochondria Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis WA Withthis compound PRDX6 PRDX6 (Cys47) WA->PRDX6 Covalently binds to Enzyme_Activity Inactivation of GPx and iPLA2 activity PRDX6->Enzyme_Activity ROS Increased ROS Enzyme_Activity->ROS Cytotoxicity Cytotoxicity ROS->Cytotoxicity Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa_p65 IκBα - p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50_nuc p65/p50 (Nuclear Translocation) IkBa_p65->p65_p50_nuc IκBα Degradation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) p65_p50_nuc->Transcription Angulatin_Comp Angulatin / Withangulatin Angulatin_Comp->IKK Inhibits cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed cells in 96-well plate Incubate1 Incubate overnight Seed->Incubate1 Treat Treat cells with Angulatin compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

References

An In-depth Technical Guide to the Secondary Metabolites of Celastrus angulatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celastrus angulatus, a member of the Celastraceae family, is a plant with a rich history in traditional Chinese medicine, where it has been utilized for its insecticidal and therapeutic properties. Modern phytochemical investigations have revealed that this plant is a prolific source of a diverse array of secondary metabolites, which are largely responsible for its biological activities. This technical guide provides a comprehensive overview of the core secondary metabolites isolated from C. angulatus, with a particular focus on their chemical structures, biological activities, and the experimental methodologies used for their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

The predominant class of secondary metabolites found in Celastrus angulatus are the sesquiterpene polyol esters , primarily with a β-dihydroagarofuran skeleton. These complex molecules have demonstrated significant biological activities, most notably their potent insecticidal effects. In addition to sesquiterpenoids, other classes of compounds, including alkaloids, diterpenoids, triterpenoids, and flavonoids, have also been identified, contributing to the plant's diverse pharmacological profile. This guide will delve into the quantitative aspects of these compounds' bioactivities, detail the experimental protocols for their isolation and evaluation, and explore the molecular signaling pathways through which they exert their effects.

Major Classes of Secondary Metabolites

The chemical constituents of Celastrus angulatus are varied, with sesquiterpene polyol esters being the most extensively studied. The plant is also a source of other important classes of natural products.

Sesquiterpene Polyol Esters

The most characteristic secondary metabolites of C. angulatus are the highly oxygenated sesquiterpene polyol esters built upon a β-dihydroagarofuran core. These compounds are known for their significant insecticidal properties.[1][2][3][4][5] Several novel and known sesquiterpene polyol esters have been isolated and structurally elucidated from various parts of the plant, particularly the root bark.

Other Secondary Metabolites

Beyond the prominent sesquiterpenoids, C. angulatus also produces a range of other secondary metabolites, including:

  • Alkaloids : Pyridine alkaloids have been reported in the Celastraceae family.

  • Diterpenoids and Triterpenoids : These terpenoid compounds contribute to the plant's pharmacological profile.

  • Flavonoids : These polyphenolic compounds are known for their antioxidant and anti-inflammatory properties.

Biological Activities and Quantitative Data

The secondary metabolites of Celastrus angulatus exhibit a wide spectrum of biological activities, with insecticidal, antitumor, and anti-inflammatory effects being the most prominent.

Insecticidal Activity

The insecticidal properties of C. angulatus extracts and their isolated sesquiterpene polyol esters have been extensively documented. The primary model organism used for evaluating this activity is the oriental armyworm, Mythimna separata.

Table 1: Insecticidal Activity of Sesquiterpene Polyol Esters from Celastrus angulatus against Mythimna separata

CompoundAssay TypeValueReference
Celangulatin AKD5068.5 µg/g
Celangulatin BKD50215.8 µg/g
Kupiteng Ester AKD50260.2 µg/g
Kupiteng Ester BKD50445.5 µg/g
Kupiteng Ester CKD501260.0 µg/g
NW12KD50673.6 µg/g
NW27KD501121.3 µg/g
NW30KD50548.6 µg/g
NW31KD501720.0 µg/g
Antitumor and Anti-inflammatory Activities

Secondary metabolites from Celastrus species have also demonstrated significant potential in the areas of oncology and inflammation. While much of the detailed mechanistic work has been conducted on compounds from related species like C. orbiculatus and C. paniculatus, these findings provide a strong basis for investigating the therapeutic potential of C. angulatus metabolites.

Table 2: Antitumor and Anti-inflammatory Activities of Compounds from Celastrus Species

Compound/ExtractActivityCell Line/ModelIC50/EffectReference
C. orbiculatus extractAnti-angiogenesisHepa1-6 cellsInhibited VEGF expression
C. paniculatus sesquiterpeneCytotoxicityMCF-7 cellsIC50 of 17±1μM
C. orbiculatus diterpenoidsAnti-inflammatoryRAW264.7 cellsInhibited NO production
NW12 (C. angulatus)AntitumorBcap-37 cellsIC50 > 50 µM
NW30 (C. angulatus)AntitumorBcap-37 cellsIC50 > 50 µM

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research of Celastrus angulatus secondary metabolites.

Isolation of Sesquiterpene Polyol Esters

A common strategy for the isolation of bioactive compounds from C. angulatus is bioassay-guided fractionation .

G plant_material Dried and powdered root bark of C. angulatus extraction Extraction with organic solvents (e.g., methanol (B129727), toluene) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning and Column Chromatography (Silica gel, Sephadex LH-20) crude_extract->fractionation fractions Fractions fractionation->fractions bioassay Insecticidal Bioassay (e.g., against Mythimna separata) fractions->bioassay active_fractions Active Fractions bioassay->active_fractions purification Further Chromatographic Purification (e.g., HPLC, preparative TLC) active_fractions->purification pure_compounds Pure Sesquiterpene Polyol Esters purification->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compounds->structure_elucidation

Bioassay-guided fractionation workflow for isolating insecticidal compounds.

A detailed protocol for isolation can be summarized as follows:

  • Plant Material and Extraction : The air-dried and powdered root bark of C. angulatus is extracted with a suitable organic solvent, such as methanol or toluene, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation : The crude extract is subjected to fractionation using various chromatographic techniques. This often involves initial partitioning between different solvents (e.g., hexane, ethyl acetate, butanol) followed by column chromatography on silica (B1680970) gel or Sephadex LH-20.

  • Bioassay-Guided Selection : The resulting fractions are tested for their biological activity (e.g., insecticidal activity against Mythimna separata).

  • Purification of Active Fractions : Fractions exhibiting significant activity are further purified using techniques such as preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate pure compounds.

  • Structure Elucidation : The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.

Insecticidal Bioassay

The insecticidal activity of compounds from C. angulatus is typically evaluated against the oriental armyworm, Mythimna separata.

G rearing Rearing of Mythimna separata larvae treatment Treatment of larvae with test compounds rearing->treatment compound_prep Preparation of test compound solutions at various concentrations application Topical application or leaf-dipping method compound_prep->application application->treatment incubation Incubation under controlled conditions (temperature, humidity) treatment->incubation observation Observation of mortality or knockdown at specific time points incubation->observation data_analysis Calculation of KD50 or LD50 values observation->data_analysis

Workflow for the insecticidal bioassay against Mythimna separata.

A general procedure is as follows:

  • Test Insects : Larvae of Mythimna separata are reared under controlled laboratory conditions.

  • Compound Application : The test compounds are dissolved in a suitable solvent (e.g., acetone) at various concentrations. The solution can be topically applied to the larvae or used in a leaf-dipping assay where fresh leaves are dipped in the test solution, air-dried, and then fed to the larvae.

  • Observation : The treated larvae are monitored for mortality or knockdown at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis : The data are analyzed using probit analysis to determine the median knockdown dose (KD50) or median lethal dose (LD50).

Antitumor Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

G cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours to allow cell attachment cell_seeding->incubation1 treatment Treat cells with various concentrations of the test compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 24, 48, 72 hours) treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours to allow formazan (B1609692) formation mtt_addition->incubation3 solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization absorbance_reading Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 value absorbance_reading->data_analysis

Workflow for the MTT assay to determine cytotoxic activity.

The protocol involves the following steps:

  • Cell Culture : Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Treatment : After cell attachment, the cells are treated with various concentrations of the test compounds and incubated for a defined period.

  • MTT Reagent : MTT solution is added to each well, and the plate is incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential of Celastrus compounds can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

G cell_seeding Seed RAW 264.7 macrophage cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Pre-treat cells with test compounds incubation1->treatment stimulation Stimulate cells with LPS treatment->stimulation incubation2 Incubate for 24 hours stimulation->incubation2 supernatant_collection Collect cell culture supernatant incubation2->supernatant_collection griess_reaction Mix supernatant with Griess reagent supernatant_collection->griess_reaction absorbance_reading Measure absorbance at ~540 nm griess_reaction->absorbance_reading data_analysis Calculate the percentage of NO inhibition absorbance_reading->data_analysis

Workflow for the nitric oxide inhibition assay.

A typical protocol is as follows:

  • Cell Culture : RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

  • Treatment and Stimulation : The cells are pre-treated with the test compounds for a short period before being stimulated with LPS to induce NO production.

  • Incubation : The cells are incubated for approximately 24 hours.

  • Griess Assay : The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.

  • Absorbance Measurement : The absorbance of the resulting colored product is measured with a microplate reader.

  • Inhibition Calculation : The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the untreated, LPS-stimulated cells.

Signaling Pathways

While research on the specific molecular mechanisms of C. angulatus secondary metabolites is ongoing, studies on related Celastrus species have implicated several key signaling pathways in their antitumor and anti-inflammatory effects.

NF-κB and MAPK Signaling Pathways (Anti-inflammatory)

Compounds from Celastrus species have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Celastrus_compounds Celastrus Compounds Celastrus_compounds->MAPKKK inhibits Celastrus_compounds->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Inflammatory_genes Inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) MAPK->Inflammatory_genes IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB degrades NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus NFκB_nucleus->Inflammatory_genes

Inhibition of NF-κB and MAPK pathways by Celastrus compounds.

PI3K/Akt/mTOR Signaling Pathway (Antitumor)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Extracts from Celastrus species have been found to induce apoptosis and autophagy in cancer cells by inhibiting this pathway.

G cluster_outcomes Cellular Outcomes GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Celastrus_compounds Celastrus Compounds Celastrus_compounds->PI3K inhibits Akt Akt Celastrus_compounds->Akt inhibits mTOR mTOR Celastrus_compounds->mTOR inhibits PI3K->Akt activates Akt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Autophagy Autophagy mTOR->Autophagy inhibits Apoptosis Apoptosis

Inhibition of the PI3K/Akt/mTOR pathway by Celastrus compounds.

Conclusion

Celastrus angulatus is a rich source of structurally diverse and biologically active secondary metabolites, particularly sesquiterpene polyol esters with a β-dihydroagarofuran skeleton. These compounds have demonstrated potent insecticidal activity and, along with other constituents of the plant, show promise for development as antitumor and anti-inflammatory agents. This technical guide has summarized the key findings in this area, providing quantitative data on biological activities, outlining experimental protocols for their study, and illustrating the potential molecular mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of C. angulatus secondary metabolites, including more in-depth mechanistic studies, preclinical and clinical evaluations, and the development of sustainable methods for their production. This guide serves as a foundational resource to aid and inspire future investigations in this exciting field of natural product science.

References

Angulatin A: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angulatin A is a naturally occurring sesquiterpene polyol ester, a class of complex chemical compounds isolated from the plant Celastrus angulatus. This technical guide provides a detailed overview of the discovery, isolation, and structural elucidation of this compound. It includes a comprehensive summary of its physicochemical properties, detailed experimental protocols for its extraction and purification, and an analysis of its known biological activities. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this intricate molecule.

Introduction

Celastrus angulatus Maxim., a perennial woody vine belonging to the Celastraceae family, has a long history in traditional medicine and is a well-known source of bioactive compounds.[1] The plant is particularly rich in sesquiterpenoid polyol esters with a characteristic β-dihydroagarofuran skeleton.[1] These compounds have garnered significant scientific interest due to their diverse biological activities, including insecticidal, antifeedant, and antitumor effects.[1] Among the myriad of compounds isolated from this plant, this compound stands as a notable example of this chemical class.

Discovery and Initial Isolation

This compound was first reported as a known compound in a 2014 study by Zhang et al., published in Phytochemistry Letters.[2] The compound was isolated from the root bark of Celastrus angulatus, collected in the Henan province of China.[3] The discovery was part of a broader phytochemical investigation of the plant, which led to the identification of several new and known sesquiterpene polyol esters.

Physicochemical Properties

This compound is a white powder with the molecular formula C34H46O13, corresponding to a molecular weight of 662.72 g/mol .[2][4] Its chemical structure is characterized by a β-dihydroagarofuran core, variably esterified with acetic, benzoic, and isobutyric acids.[1]

PropertyValueReference
Molecular Formula C34H46O13[4]
Molecular Weight 662.72 g/mol [4]
CAS Number 139979-81-0[2]
Appearance White powder[4]
Boiling Point 694.9°C at 760 mmHg[4]
Density 1.3 g/cm³[4]
Flash Point 208.8°C[4]
Refractive Index 1.557[4]

Experimental Protocols

The isolation and purification of this compound from the root bark of Celastrus angulatus involve a multi-step process of extraction and chromatography. The following is a generalized protocol based on methodologies reported for sesquiterpene polyol esters from this plant.[1]

Plant Material Preparation

The root bark of Celastrus angulatus is collected, washed, and air-dried in a shaded area. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.[1]

Extraction

The powdered root bark is typically extracted with an organic solvent such as methanol (B129727) (MeOH) at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure the maximum recovery of the target compounds.[1]

Fractionation

The crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.[1]

Chromatographic Purification

The fraction enriched with this compound is subjected to a series of chromatographic techniques for further purification.

  • Column Chromatography: The enriched fraction is first separated by column chromatography over silica (B1680970) gel, using a gradient elution system of increasing polarity (e.g., petroleum ether-ethyl acetate).[1]

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing a mixture of compounds with similar polarities are further purified using pTLC on silica gel plates.[1]

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is often achieved using preparative or semi-preparative HPLC, typically on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.[1]

experimental_workflow plant_material Dried, powdered root bark of Celastrus angulatus extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Liquid-Liquid Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography ptlc Preparative TLC column_chromatography->ptlc hplc Preparative/Semi-preparative HPLC ptlc->hplc angulatin_a Pure this compound hplc->angulatin_a

A generalized workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structure elucidation of this compound.

Spectroscopic TechniqueKey Features
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.
¹H NMR Spectroscopy Provides information on the proton environment and connectivity.
¹³C NMR Spectroscopy Provides information on the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC) Used to establish the detailed chemical structure and stereochemistry.

Detailed NMR and MS data for this compound are typically found in the primary research publication and are crucial for its unambiguous identification.

structure_elucidation isolated_compound Isolated this compound ms Mass Spectrometry (Molecular Formula) isolated_compound->ms nmr_1d 1D NMR (¹H, ¹³C) isolated_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) isolated_compound->nmr_2d structure Elucidated Structure of this compound ms->structure nmr_1d->structure nmr_2d->structure

Workflow for the structure elucidation of this compound.

Biological Activity

The biological activities of many sesquiterpene polyol esters from Celastrus angulatus have been investigated, with insecticidal and antitumor properties being the most prominent.[1] However, specific biological activity data for this compound is limited in the currently available literature.

Insecticidal Activity

While many compounds from Celastrus angulatus exhibit insecticidal properties, specific data on the insecticidal activity of this compound, such as KD50 or LD50 values against specific insect species, are not widely reported.[5]

Antitumor Activity

Preliminary research on extracts from Celastrus species has indicated potential antitumor activity.[1] However, specific studies detailing the cytotoxic effects of pure this compound against cancer cell lines and the underlying signaling pathways are currently lacking.

Conclusion and Future Directions

This compound is a well-characterized sesquiterpene polyol ester from Celastrus angulatus. While its discovery, isolation, and structure have been established, there is a significant gap in the understanding of its specific biological activities and mechanisms of action. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the insecticidal, cytotoxic, anti-inflammatory, and other potential therapeutic activities of purified this compound.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its biological effects.

  • Synthetic Studies: Developing synthetic or semi-synthetic routes to this compound and its analogs to enable further structure-activity relationship (SAR) studies and to provide a sustainable source for future research.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its potential applications in medicine and agriculture.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angulatin A and its related sesquiterpenoid analogs, primarily isolated from the plant genus Celastrus, represent a class of bioactive natural products with demonstrated insecticidal, antitumor, and anti-inflammatory properties. These compounds are characterized by a β-dihydroagarofuran skeleton, with structural diversity arising from varied ester substitutions. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and its congeners. It includes a compilation of their biological activities supported by quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in pharmacology and medicinal chemistry.

Introduction

This compound is a member of the sesquiterpenoid polyol esters, a class of complex natural products isolated from plants of the Celastrus genus, particularly Celastrus angulatus.[1][2] These compounds are built upon a core β-dihydroagarofuran scaffold, which is diversely esterified with acids such as acetic, benzoic, and isobutyric acid.[1] This structural variability gives rise to a wide array of Angulatin analogs and other related sesquiterpenoids. The significant biological activities exhibited by these compounds, ranging from insecticidal to potential therapeutic applications, have drawn considerable interest from the scientific community. This guide aims to consolidate the existing data on this compound and its relatives to serve as a foundational resource for ongoing and future research endeavors.

Biological Activities and Quantitative Data

The biological activities of this compound and its related sesquiterpenoids have been explored in several studies. The primary activities reported are insecticidal, with more recent investigations revealing potential anti-inflammatory and modest antitumor effects.

Anti-inflammatory Activity

While data on the anti-inflammatory properties of this compound is not currently available, recent studies on novel sesquiterpenoids from Celastrus angulatus, namely angulatinpips I and II, have shown significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3] Angulatinpip II, in particular, demonstrated potent activity, suggesting the potential of this chemical class as a source for new anti-inflammatory agents.[3]

CompoundCell LineAssayIC50 (µM)
Angulatinpip IRAW 264.7NO Production Inhibition-
Angulatinpip IIRAW 264.7NO Production Inhibition8.93
Known Compound 3RAW 264.7NO Production Inhibition42.52

Table 1: Anti-inflammatory Activity of Sesquiterpenoids from Celastrus angulatus

Antitumor Activity

Preliminary studies have evaluated the antitumor activity of some sesquiterpene esters from Celastrus angulatus against human breast cancer cell lines. The reported activities were generally modest, with IC50 values exceeding 50 µM. This suggests that while the natural compounds themselves may not be potent cytotoxic agents, their unique scaffold could serve as a template for the development of more active derivatives.

CompoundCell LineAssayIC50 (µM)
NW12Bcap-37Cytotoxicity> 50
NW30Bcap-37Cytotoxicity> 50

Table 2: Antitumor Activity of Sesquiterpenoids from Celastrus angulatus

Insecticidal Activity

A significant body of research has focused on the insecticidal properties of sesquiterpenoids from Celastrus angulatus. Several compounds have demonstrated stomach toxicity against the larvae of Mythimna separata.

CompoundOrganismAssayKD50 (µg/g)
NW12Mythimna separataStomach Toxicity673.6
NW27Mythimna separataStomach Toxicity1121.3
NW31Mythimna separataStomach Toxicity1720.0
NW30Mythimna separataStomach Toxicity548.6
NW37Mythimna separataStomach Toxicity252.3

Table 3: Insecticidal Activity of Sesquiterpenoids from Celastrus angulatus

Signaling Pathways

While the direct molecular targets of this compound and its closely related sesquiterpenoids are yet to be fully elucidated, the anti-inflammatory activity observed with related compounds suggests potential interaction with key inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation. Although not directly demonstrated for this compound, understanding this pathway is crucial for investigating the mechanism of action of anti-inflammatory natural products.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Proteasome Proteasome IkB_NFkB->Proteasome ubiquitination & degradation of IκB Proteasome->NFkB releases DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes transcription

Figure 1: Canonical NF-κB Signaling Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of research on this compound and related compounds. The following sections provide methodologies for key biological assays.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This protocol is designed to assess the potential of test compounds to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.

Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. Determine the percentage inhibition of NO production and calculate the IC50 value.

NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed RAW 264.7 cells in 96-well plate incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate 1-2h add_compounds->incubate2 add_lps Add LPS (1 µg/mL) incubate2->add_lps incubate3 Incubate 24h add_lps->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate4 Incubate 10-15 min add_griess->incubate4 read_absorbance Read absorbance at 540 nm incubate4->read_absorbance

Figure 2: Workflow for Nitric Oxide Production Assay.
In Vitro Antitumor Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of test compounds.

Materials and Reagents:

  • Human cancer cell line (e.g., Bcap-37, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cancer cells in 96-well plate incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Figure 3: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

This compound and its related sesquiterpenoids from Celastrus angulatus represent a promising class of natural products with a range of biological activities. While their insecticidal properties are well-documented, recent findings on the anti-inflammatory effects of newly discovered analogs highlight a potential new avenue for therapeutic development. The antitumor activity, although modest in the compounds tested so far, suggests that the β-dihydroagarofuran scaffold could be a valuable starting point for medicinal chemistry efforts to generate more potent and selective anticancer agents.

Future research should focus on the isolation and characterization of more analogs to expand the structure-activity relationship knowledge base. A critical next step will be to elucidate the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action. In particular, investigating the effects of the more potent anti-inflammatory sesquiterpenoids on the NF-κB and other relevant inflammatory pathways is warranted. For antitumor applications, derivatization of the natural product scaffold could lead to compounds with improved potency and pharmacological properties. This in-depth technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound and its related sesquiterpenoids.

References

Angulatin A: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin A is a naturally occurring sesquiterpenoid polyol ester isolated from plants of the Celastrus genus, notably Celastrus angulatus. This class of compounds has garnered significant scientific interest due to a wide range of biological activities, including insecticidal and antitumor effects. This compound, as a member of the dihydro-β-agarofuran sesquiterpenoid family, presents a complex and intriguing molecular architecture, making it a subject of interest for natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanisms of action, particularly in the context of cancer therapeutics.

Physicochemical Properties

The precise characterization of this compound's physicochemical properties is fundamental for its purification, identification, and formulation for biological studies. While some data is readily available, other parameters require further experimental determination.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₄H₄₆O₁₃[1]
Molecular Weight 662.72 g/mol [1]
Melting Point Not reported in the available literature.
Solubility Specific quantitative solubility data for this compound is not available. However, related compounds like Angulatin B are soluble in dimethyl sulfoxide (B87167) (DMSO), with moderate solubility in ethanol (B145695) and methanol, and very low solubility in aqueous buffers.[2]
Appearance Typically isolated as a white powder.

Spectroscopic Data

The structural elucidation of this compound and its congeners relies heavily on a combination of spectroscopic techniques. While the complete raw spectral data for this compound is not publicly available, the following describes the typical spectroscopic characteristics for this class of compounds.

Table 2: Spectroscopic Characterization Methods for this compound

TechniqueDescription
¹H NMR Provides information on the proton environment within the molecule. Analysis of chemical shifts, coupling constants, and integration patterns helps to determine the connectivity of protons.
¹³C NMR Reveals the number and types of carbon atoms present. Chemical shifts are indicative of the carbon's local electronic environment.
2D NMR (COSY, HSQC, HMBC) These experiments are crucial for establishing the complete molecular structure by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide additional structural information.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as hydroxyls, carbonyls, and esters, based on their characteristic vibrational frequencies.

Biological Activities and Signaling Pathways

Preliminary studies on sesquiterpene polyol esters from Celastrus angulatus have indicated their potential as antitumor and insecticidal agents. While research specifically on this compound is limited, studies on the closely related compound, Withthis compound (which may be a synonym), suggest a potent antiproliferative effect on cancer cells. The primary mechanism of action appears to be the induction of apoptosis through the generation of reactive oxygen species (ROS).

An increase in intracellular ROS can lead to oxidative stress, damaging cellular components such as DNA, lipids, and proteins. This can trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria. Key events in this pathway include the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis.

While a direct link to the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway for this compound has not been definitively established, it is a critical pathway involved in inflammation, cell survival, and proliferation, and its activity can be modulated by ROS. Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.

Below is a proposed signaling pathway for the antitumor activity of this compound based on available evidence for related compounds.

AngulatinA_Signaling_Pathway cluster_cell AngulatinA This compound Cell Cancer Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria NFkB_pathway NF-κB Pathway (Potential Target) ROS->NFkB_pathway CytochromeC Cytochrome c Release Mitochondria->CytochromeC CaspaseCascade Caspase Activation CytochromeC->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis CellSurvival ↓ Cell Survival ↑ Pro-apoptotic Gene Expression NFkB_pathway->CellSurvival CellSurvival->Apoptosis Isolation_Workflow PlantMaterial 1. Plant Material (Root Bark of C. angulatus) - Dried and Powdered Extraction 2. Extraction - Maceration or Soxhlet with Methanol PlantMaterial->Extraction CrudeExtract 3. Crude Methanol Extract - Concentrated under reduced pressure Extraction->CrudeExtract Fractionation 4. Solvent Partitioning - Suspended in water - Sequentially partitioned with n-hexane, ethyl acetate, and n-butanol CrudeExtract->Fractionation EtOAcFraction 5. Ethyl Acetate Fraction - Enriched with this compound Fractionation->EtOAcFraction ColumnChromatography 6. Column Chromatography - Silica gel column - Elution with a gradient of n-hexane and ethyl acetate EtOAcFraction->ColumnChromatography Fractions 7. Collected Fractions - Monitored by TLC ColumnChromatography->Fractions Purification 8. Preparative HPLC - C18 reverse-phase column - Mobile phase of methanol/water or acetonitrile/water Fractions->Purification PureCompound 9. Pure this compound Purification->PureCompound

References

Technical Guide to the Spectral Data of Angulatin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Angulatin A, a sesquiterpenoid polyol ester isolated from Celastrus angulatus. It has been determined that this compound is synonymous with Celangulin V. This document presents its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its isolation and characterization, and visualizations of the experimental workflow and its known signaling pathway.

Data Presentation

The spectral data for this compound (Celangulin V) is summarized below. The data has been compiled from various studies involving the isolation and characterization of sesquiterpenoids from Celastrus angulatus.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and exact mass of a compound.

Parameter Value Reference
Molecular FormulaC₃₄H₄₆O₁₃[1]
Molecular Weight662.7 g/mol [1]
HR-ESI-MS [M+Na]⁺Found: 699.2987, Calc.: 699.2993[2]
ESI-MS [M+H]⁺720[3]
ESI-MS [M+Na]⁺742[3]
¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in the molecule. The data was recorded in CDCl₃ at 500 MHz.

Position δH (ppm), Multiplicity (J in Hz) Reference
15.48 (d, 3.5)
25.36 (m)
32.10 (m), 1.96 (m)
66.55 (s)
72.52 (d, 2.5)
85.77 (dd, 9.5, 2.5)
96.03 (d, 9.5)
124.88, 4.65 (ABq, 13.0)
141.54 (s)
151.72 (s)
16 (OAc)2.09 (s)
17 (OAc)1.56 (s)
iBu-8 (CH)2.94 (m)
iBu-8 (CH₃)1.41 (d, 7.0), 1.38 (d, 7.0)
iBu-12 (CH)2.37 (m)
iBu-12 (CH₃)0.92 (d, 7.0), 0.95 (d, 7.0)
Bz-9 (H-2', 6')7.86 (m)
Bz-9 (H-4')7.56 (m)
Bz-9 (H-3', 5')7.41 (m)
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data was recorded in CDCl₃ at 125 MHz.

Position δC (ppm) Reference
175.1
267.6
342.2
469.8
592.1
676.2
752.2
873.3
975.4
1051.4
1184.4
1261.7
1324.8
1425.9
1529.8
OAc (CO)169.6, 169.5
OAc (CH₃)21.1, 20.5
iBu-8 (CO)176.9
iBu-8 (CH)34.3
iBu-8 (CH₃)19.1, 18.6
iBu-12 (CO)175.6
iBu-12 (CH)34.1
iBu-12 (CH₃)18.9, 18.5
Bz-9 (CO)165.6
Bz-9 (C-1')129.3
Bz-9 (C-2', 6')129.5
Bz-9 (C-3', 5')128.7
Bz-9 (C-4')133.5

Experimental Protocols

The isolation and structural elucidation of this compound (Celangulin V) involves a multi-step process.

Isolation of this compound
  • Plant Material : The root bark of Celastrus angulatus is collected, dried in the shade, and pulverized.

  • Extraction : The powdered root bark is extracted with a low-polar solvent such as toluene (B28343) or a polar solvent like methanol. The extraction is typically performed under reflux or by maceration at room temperature.

  • Fractionation : The crude extract is concentrated under reduced pressure and subjected to bioassay-guided fractionation. This often involves column chromatography on silica (B1680970) gel or macroporous resin, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate (B1210297) or methanol-water) to separate compounds based on polarity.

  • Purification : Fractions showing insecticidal activity are further purified by repeated column chromatography, including preparative thin-layer chromatography (pTLC) and high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula from the exact mass of the molecular ion. Electrospray ionization (ESI) is a common soft ionization technique used for these analyses.

  • NMR Spectroscopy : A suite of 1D and 2D NMR experiments are conducted to establish the detailed structure.

    • ¹H NMR : Provides information on the proton environments and their multiplicities.

    • ¹³C NMR : Reveals the number of non-equivalent carbons and their chemical environments.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure and stereochemistry.

Visualizations

Experimental Workflow for Isolation and Analysis

experimental_workflow plant_material Plant Material (Celastrus angulatus root bark) extraction Extraction (Methanol or Toluene) plant_material->extraction fractionation Bioassay-Guided Fractionation (Column Chromatography) extraction->fractionation purification Purification (HPLC, pTLC) fractionation->purification pure_compound Pure this compound purification->pure_compound structural_elucidation Structural Elucidation pure_compound->structural_elucidation ms_analysis Mass Spectrometry (HR-ESI-MS) structural_elucidation->ms_analysis nmr_analysis NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) structural_elucidation->nmr_analysis

Isolation and analysis workflow for this compound.
Signaling Pathway of this compound (Celangulin V)

This compound (Celangulin V) exhibits its insecticidal activity by targeting a key enzyme in insect physiology.

signaling_pathway angulatin_a This compound (Celangulin V) inhibition Inhibition angulatin_a->inhibition v_atpase V-ATPase H Subunit (in insect midgut cells) effect Disruption of Ion Gradient & Apical Membrane Potential v_atpase->effect Maintains inhibition->v_atpase inhibition->effect Leads to outcome Insecticidal Activity (Stomach Toxicity) effect->outcome

Proposed mechanism of insecticidal action of this compound.

References

Unraveling the Synthetic Blueprint of Angulatin A: A Guide to Physalin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the current understanding of the biosynthetic pathway of physalins, a class of bioactive steroids that includes Angulatin A. This guide is intended for researchers, scientists, and drug development professionals.

While specific details on the biosynthetic pathway of this compound remain to be fully elucidated, significant progress has been made in understanding the broader pathway of physalins, the class of compounds to which this compound belongs. This technical guide synthesizes the current knowledge of physalin biosynthesis, providing a framework for future research and development.

The Proposed Biosynthetic Pathway of Physalins

The biosynthesis of physalins is believed to originate from the sterol pathway, with 24-methylenecholesterol (B1664013) serving as a key intermediate and a critical branch point. From this precursor, the pathway is thought to proceed through a series of enzymatic reactions, primarily involving cytochrome P450 monooxygenases, to generate the complex physalin skeleton.

The initial proposed steps in the biosynthesis of physalins, starting from 24-methylenecholesterol, are depicted in the diagram below. This pathway highlights the divergence from the biosynthesis of brassinolides, another class of plant steroids.

Physalin_Biosynthesis_Pathway 24-Methylenecholesterol 24-Methylenecholesterol 24-Methyldesmosterol (B1221264) 24-Methyldesmosterol 24-Methylenecholesterol->24-Methyldesmosterol 24ISO Campesterol Campesterol 24-Methylenecholesterol->Campesterol SSR1 Physalins Physalins 24-Methyldesmosterol->Physalins Multiple Steps (P450s) Brassinosteroids Brassinosteroids Campesterol->Brassinosteroids

Figure 1. Proposed initial steps of the physalin biosynthetic pathway.

As illustrated, the enzyme sterol delta-24-isomerase (24ISO) is proposed to catalyze the conversion of 24-methylenecholesterol to 24-methyldesmosterol, directing the carbon flux towards physalin biosynthesis.[1][2] In contrast, the enzyme sterol side chain reductase 1 (SSR1) catalyzes the conversion of 24-methylenecholesterol to campesterol, a precursor for brassinosteroids.[1] The subsequent steps leading from 24-methyldesmosterol to the diverse array of physalins are believed to involve a series of oxidation reactions catalyzed by cytochrome P450 enzymes (P450s), though the specific enzymes and intermediates are still under investigation.[2]

Key Enzymatic Steps and Genetic Basis

Research into the genetic basis of physalin biosynthesis has focused on identifying the cytochrome P450 enzymes responsible for the intricate oxidative modifications of the steroid skeleton. Transcriptome analysis of Physalis angulata has led to the identification of numerous P450 candidates that are likely involved in the physalin biosynthetic pathway.[2] Virus-induced gene silencing (VIGS) experiments have been employed to validate the function of some of these P450 candidates, demonstrating that a reduction in their expression leads to decreased levels of physalin-class compounds.

While the specific genes and enzymes for the complete this compound pathway are not yet known, the identification of these candidate P450s provides a strong foundation for future functional characterization studies.

Quantitative Data

At present, there is a lack of specific quantitative data, such as enzyme kinetics and precursor/product yields, for the individual steps in the this compound or broader physalin biosynthetic pathways in the public domain. Further research is required to establish these parameters, which are crucial for metabolic engineering and synthetic biology applications.

Experimental Protocols

The following section outlines a general methodology for the analysis of physalins and related compounds, which can be adapted for studies on this compound biosynthesis.

Protocol: Quantification of Physalins by UPLC-Q-TOF-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of physalins in plant extracts.

1. Sample Preparation:

  • Grind plant tissue (e.g., calyxes, berries) to a fine powder in liquid nitrogen.

  • Extract the powdered tissue with a suitable solvent (e.g., 80% methanol) through sonication or shaking.

  • Centrifuge the extract to remove cellular debris.

  • Filter the supernatant through a 0.22 µm syringe filter before analysis.

2. UPLC-Q-TOF-MS/MS Analysis:

  • Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution of water (containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation of the target physalins.

  • Mass Spectrometry Detection: Employ a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire data in both full-scan MS and tandem MS (MS/MS) modes. Full-scan MS provides accurate mass measurements for metabolite identification, while MS/MS provides fragmentation patterns for structural confirmation.

  • Quantification: For quantitative analysis, construct a calibration curve using an authentic standard of this compound or a related physalin.

The workflow for identifying and quantifying physalins is depicted below.

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., Calyxes, Berries) Extraction Solvent Extraction Plant_Tissue->Extraction Filtration Filtration Extraction->Filtration UPLC_Separation UPLC Separation Filtration->UPLC_Separation MS_Detection Q-TOF-MS/MS Detection UPLC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

Figure 2. General experimental workflow for physalin analysis.

Future Directions

The elucidation of the complete this compound biosynthesis pathway presents an exciting frontier in natural product research. Future efforts should focus on:

  • Functional Characterization of P450s: Elucidating the specific roles of the candidate cytochrome P450 enzymes in the physalin pathway through in vitro and in vivo studies.

  • Identification of Intermediates: Trapping and identifying the biosynthetic intermediates between 24-methyldesmosterol and the final physalin products.

  • Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer plants or microorganisms for enhanced production of this compound and other valuable physalins.

By building upon the current understanding of physalin biosynthesis, the scientific community can unlock the full potential of these bioactive compounds for pharmaceutical and other applications.

References

An In-depth Technical Guide to the In Vitro Studies of Angulatin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin A, and its more frequently studied analogue Angulatin B, are naturally occurring physalin-type secosteroids isolated from plants of the Physalis genus, such as Physalis angulata.[1] These compounds have garnered significant scientific interest due to their potent biological activities demonstrated in preclinical research. In vitro studies have highlighted their potential as cytotoxic agents against various cancer cell lines and as modulators of inflammatory responses.[1][2] Angulatin B, in particular, is often investigated for its ability to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.[1]

This technical guide provides a comprehensive overview of the existing in vitro research on this compound and its related compounds. It summarizes key quantitative data, details the experimental protocols used to assess its biological activities, and visualizes the known signaling pathways and experimental workflows to support further research and development.

Quantitative Data Summary: Cytotoxic Activity

The primary biological activity of Angulatins reported in the literature is their potent cytotoxicity against a variety of human cancer cell lines.[1] The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values from various in vitro studies. For comparative purposes, data for the closely related Physalin B and F are included, as specific IC50 values for this compound are not widely available.

CompoundCell LineCancer TypeReported IC50 / EC50
Angulatin B Various Human CancersNot SpecifiedEC50: 0.2-1.6 µg/mL
Physalin B UO-31Renal Cancer2.81 µg/mL
Physalin B K562LeukemiaPotent Inhibition
Physalin B APM1840LeukemiaPotent Inhibition
Physalin B HL-60LeukemiaPotent Inhibition
Physalin B KG-1LeukemiaPotent Inhibition
Physalin B CTV-1LeukemiaPotent Inhibition

Note: IC50/EC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Key Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, research on the closely related Angulatin B (Physalin B) points towards the induction of apoptosis as a primary mechanism for its anticancer effects. The available evidence suggests that Angulatin B may activate both p53-dependent and NOXA-related apoptotic pathways, leading to the upregulation of pro-apoptotic proteins and the subsequent activation of caspases.

Angulatin_Apoptosis_Pathway Angulatin This compound/B Cell Cancer Cell Angulatin->Cell p53_NOXA Activation of p53 & NOXA Pathways Cell->p53_NOXA Caspases Caspase Activation p53_NOXA->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Fig. 1: Proposed apoptotic signaling pathway induced by Angulatin.

Detailed Experimental Protocols

Reproducibility is critical in scientific research. This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of this compound and related compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Remove the existing medium and add 100 µL of the compound dilutions to the wells.

  • Incubation : Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization : Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the solution at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

MTT_Workflow A 1. Seed Cells (96-well plate, 5k-10k cells/well) B 2. Incubate for 24h (Allow attachment) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Solution (Incubate 2-4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Fig. 2: Standard experimental workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology

  • Cell Treatment : Culture cells with varying concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting : Collect both floating and adherent cells. Wash the collected cells with cold PBS.

  • Staining : Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation : Incubate the cell suspension for 15 minutes at room temperature in the dark.

  • Dilution : Add 400 µL of 1X Binding Buffer to each sample tube.

  • Analysis : Analyze the samples by flow cytometry within one hour of staining.

Apoptosis_Assay_Workflow A 1. Treat Cells with this compound (e.g., 24h or 48h) B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with Cold PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate 15 min in Dark E->F G 7. Dilute with Binding Buffer F->G H 8. Analyze by Flow Cytometry G->H

Fig. 3: Workflow for apoptosis detection using Annexin V-FITC and PI staining.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide

This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants. It is commonly used to assess the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Methodology

  • Cell Seeding : Plate RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Compound Treatment : Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection : After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Griess Reaction : Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Data Acquisition : Measure the absorbance at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.

  • Viability Control : It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) to confirm that any observed reduction in NO is not a result of cell death.

Griess_Assay_Workflow A 1. Seed RAW 264.7 Cells (96-well plate) B 2. Pre-treat with this compound (1h) A->B C 3. Stimulate with LPS (24h) B->C D 4. Collect Supernatant (50 µL) C->D H 8. Run Parallel Viability Assay C->H E 5. Add Griess Reagent A (10 min) D->E F 6. Add Griess Reagent B (10 min) E->F G 7. Read Absorbance (540 nm) F->G

Fig. 4: Experimental workflow for the Griess assay to measure nitric oxide.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Angulatin A from Celastrus angulatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin A is a sesquiterpene polyol ester found in the root bark of Celastrus angulatus, a plant with a history of use in traditional medicine. This class of compounds, characterized by a β-dihydroagarofuran skeleton, has garnered significant interest for its potential biological activities, including insecticidal and anti-inflammatory properties. These notes provide a comprehensive overview of the extraction, purification, and biological context of this compound, intended to serve as a valuable resource for natural product chemists, pharmacologists, and professionals in drug discovery and development.

Data Summary

Quantitative data for the extraction and purification of this compound is not consistently reported in the literature, with yields varying based on the source of the plant material, extraction methodology, and purification efficiency. The following table summarizes representative data for compounds of this class.

ParameterValue/RangeRemarks
Starting Material Root Bark of Celastrus angulatusTypically air-dried and pulverized.
Extraction Method Methanol (B129727) Reflux or MacerationHot reflux is generally more efficient.
Crude Extract Yield Not consistently reported for this compound specificallyVaries significantly with extraction conditions.
Purity after Prep-HPLC >95%Commonly achieved for purified sesquiterpenes.[1]
Molecular Formula C36H42O15
Molecular Weight 714.7 g/mol

Experimental Protocols

The following protocols are a composite of established methodologies for the isolation of sesquiterpene polyol esters, including this compound, from Celastrus angulatus.[2]

Plant Material Preparation and Extraction
  • Collection and Preparation : The root bark of Celastrus angulatus is collected, authenticated, and air-dried in a shaded, well-ventilated area. The dried bark is then pulverized into a coarse powder to increase the surface area for efficient solvent extraction.[2]

  • Solvent Extraction :

    • Maceration : The powdered root bark is submerged in methanol at room temperature and stirred for several days, with the solvent being replaced periodically.[2]

    • Heat Reflux : The powdered root bark (e.g., 2.0 kg) is extracted with methanol (e.g., 6.0 L) under reflux for a defined period. This process is typically repeated multiple times (e.g., four times) to ensure exhaustive extraction.[3]

  • Concentration : The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.[2]

Fractionation of the Crude Extract
  • Solvent Partitioning : The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves partitioning against n-hexane, followed by ethyl acetate (B1210297), and then n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.[2]

  • Macroporous Resin Chromatography : The enriched fraction can be further purified by adsorbing it onto a macroporous resin column (e.g., D101). The column is then eluted with a stepwise gradient of methanol in water (e.g., 50%, 60%, 70% methanol) to separate compounds based on polarity.[3]

Chromatographic Purification
  • Column Chromatography : The fractions containing the compounds of interest are pooled and subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, typically using a solvent system such as n-hexane and ethyl acetate.[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : The final purification of this compound is achieved using preparative reverse-phase HPLC (RP-HPLC).[2]

    • Column : A C18 column is commonly used.

    • Mobile Phase : A typical mobile phase consists of a mixture of methanol and water or acetonitrile (B52724) and water, run in either an isocratic or gradient mode.

    • Detection : The eluent is monitored with a UV detector, and the peaks corresponding to pure compounds are collected.

    • Identification : The peak corresponding to this compound is identified by comparison with a reference standard if available, or through subsequent analytical techniques.

Structure Elucidation and Quantification
  • Structure Confirmation : The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Quantitative Analysis : The purity and concentration of this compound can be determined using analytical High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow PlantMaterial Celastrus angulatus Root Bark (Dried and Powdered) SolventExtraction Solvent Extraction (Methanol) PlantMaterial->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration CrudeExtract Crude Methanol Extract Concentration->CrudeExtract SolventPartitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) CrudeExtract->SolventPartitioning EtOAcFraction Ethyl Acetate Fraction SolventPartitioning->EtOAcFraction ColumnChromatography Column Chromatography (Silica Gel) EtOAcFraction->ColumnChromatography PooledFractions Pooled Fractions ColumnChromatography->PooledFractions PrepHPLC Preparative HPLC (C18 Column) PooledFractions->PrepHPLC PureAngulatinA Pure this compound PrepHPLC->PureAngulatinA

Caption: Workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound and related compounds from Celastrus angulatus are an active area of research.

  • Insecticidal Activity : "Celangulin," a term often encompassing a mixture of insecticidal sesquiterpene polyol esters including this compound, has been reported to act as an insect antifeedant.[4] The proposed mechanism of action involves the disruption of the normal membrane potential in the insect midgut and interference with neuronal signaling pathways.[4] One specific mechanism suggested for "Celangulin" is the activation of calcium channels on the plasma membrane and the endoplasmic reticulum, leading to an increase in intracellular calcium concentration.[3]

  • Anti-inflammatory Activity : Some angulatin compounds isolated from Celastrus angulatus have demonstrated anti-inflammatory potential by inhibiting the production of nitric oxide (NO) in macrophages.[5] However, the specific signaling pathways modulated by this compound to exert these effects are not yet well-defined and remain a subject for future investigation.

Potential Signaling Pathway Diagram

Signaling_Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum AngulatinA This compound / Celangulin CaChannel_PM Calcium Channel AngulatinA->CaChannel_PM Activates CaChannel_ER Calcium Channel AngulatinA->CaChannel_ER Activates PlasmaMembrane Plasma Membrane ER Endoplasmic Reticulum Ca_cyto Cytosolic Ca2+ (Increased) CaChannel_PM->Ca_cyto CaChannel_ER->Ca_cyto Ca_ext Extracellular Ca2+ Ca_ext->CaChannel_PM Influx Ca_ER ER Ca2+ Store Ca_ER->CaChannel_ER Release CellularEffects Downstream Cellular Effects (e.g., Neurotoxicity in Insects) Ca_cyto->CellularEffects

Caption: Postulated mechanism of Celangulin action via calcium channels.

References

Application Note: A Generalized HPLC Method for the Purification of Angulatin A

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a generalized reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Angulatin A, a flavonoid compound. Due to the limited availability of specific purification protocols for this compound in the current literature, this method is based on established protocols for the separation of flavonoids with similar chemical structures.[1][2] The described protocol utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, both modified with formic acid to improve peak shape and resolution. This method is intended to serve as a starting point for researchers and scientists involved in the isolation and purification of this compound for further pharmacological and developmental studies.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities, making them of great interest to the pharmaceutical and nutraceutical industries.[1] this compound, a member of this class, requires a robust and efficient purification method to enable its detailed study. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products due to its high resolution, sensitivity, and versatility.[1] Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar compounds like flavonoids.[2]

This document provides a detailed protocol for the purification of this compound using a preparative RP-HPLC system. The method is designed to be adaptable and can be optimized to suit specific laboratory conditions and purity requirements.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the diagram below. The process begins with a crude or partially purified plant extract, which is then subjected to preparative HPLC for the isolation of the target compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude_Extract Crude or Partially Purified Extract Dissolution Dissolve in Methanol (B129727)/DMSO Crude_Extract->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC_System Preparative HPLC System (C18 Column) Filtration->HPLC_System Gradient_Elution Gradient Elution (Water/Acetonitrile) UV_Detection UV Detection Fraction_Collection Fraction Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation Purity_Analysis->Solvent_Evaporation Pure_Compound Pure this compound Solvent_Evaporation->Pure_Compound

Caption: A generalized experimental workflow for the purification of this compound using preparative HPLC.

Experimental Protocols

1. Materials and Reagents

  • Crude extract containing this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (ACS grade)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Instrumentation

  • Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Analytical HPLC system for purity assessment

  • Rotary evaporator

3. Chromatographic Conditions

Table 1: Preparative HPLC Parameters

ParameterValue
Column Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 20% B to 70% B over 40 minutes
Flow Rate 15.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 370 nm
Injection Volume 500 - 5000 µL (depending on concentration and column capacity)

4. Sample Preparation

  • Accurately weigh the crude or partially purified extract containing this compound.

  • Dissolve the extract in a minimal amount of methanol or a suitable solvent in which the compound is soluble.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

5. Purification Protocol

  • Equilibrate the preparative HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as detailed in Table 1.

  • Monitor the chromatogram at the specified wavelengths. Flavonoids typically show strong absorbance at around 254 nm and may have a second maximum between 350-380 nm.

  • Collect fractions corresponding to the peak of interest (this compound) using the fraction collector. The collection can be triggered by time or detector signal threshold.

6. Post-Purification Processing

  • Analyze the collected fractions for purity using an analytical HPLC system with a similar, but scaled-down, method.

  • Pool the fractions that contain the pure compound.

  • Remove the organic solvent (acetonitrile) and a portion of the water from the pooled fractions using a rotary evaporator under reduced pressure.

  • The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

Data Presentation

The following table is a template for summarizing the quantitative data from the purification of this compound.

Table 2: Summary of Purification Data (Example)

SampleInjection Volume (µL)Retention Time (min)Peak AreaPurity (%)Recovery (%)
Crude Extract10----
Purified this compound1025.41,250,000>98%-

Troubleshooting

  • Poor Resolution: Optimize the gradient profile by making it shallower. A slower increase in the organic solvent percentage can improve the separation of closely eluting compounds.

  • Peak Tailing: The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase can improve the peak shape of flavonoids by suppressing the ionization of phenolic hydroxyl groups.

  • Low Recovery: Ensure complete dissolution of the sample. Check for potential precipitation of the compound in the mobile phase. Consider using a different injection solvent that is compatible with the initial mobile phase conditions.

The HPLC method described in this application note provides a robust and reproducible protocol for the purification of this compound from a complex mixture. The use of a C18 reversed-phase column with a water/acetonitrile gradient is a well-established technique for flavonoid separation. This method can be further optimized to achieve higher purity and yield, providing a solid foundation for obtaining high-quality this compound for subsequent research and development activities.

References

Cell-based Assays for Assessing the Biological Activity of Angulatin A

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of the biological activities of Angulatin A. While direct research on this compound is limited, the protocols outlined below are based on established methodologies for analogous compounds, such as Withthis compound derivatives and Angulatin B, which have demonstrated significant anticancer properties.[1][2] These assays are crucial for elucidating the mechanism of action, potency, and therapeutic potential of this compound in a cellular context.

Overview of Biological Activities and Relevant Assays

This compound and its related compounds have been reported to exhibit a range of biological activities, primarily centered around their potent cytotoxic and antiproliferative effects against various cancer cell lines.[1][3] The key observed activities that can be investigated using cell-based assays include:

  • Cytotoxicity and Antiproliferative Activity: The ability of a compound to kill or inhibit the growth of cancer cells is a primary indicator of its potential as an anticancer agent.[4]

  • Induction of Apoptosis: Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.

  • Cell Cycle Arrest: The disruption of the normal cell cycle progression can prevent cancer cell proliferation.

  • Induction of Oxidative Stress: An imbalance in reactive oxygen species (ROS) can lead to cellular damage and trigger apoptosis.

  • Anti-inflammatory Activity: Some related compounds have been investigated for their ability to modulate inflammatory responses, such as inhibiting nitric oxide (NO) production.

The following sections provide detailed protocols for assays designed to quantify these biological activities.

Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical and reported quantitative data for this compound and its analogs to provide a reference for expected outcomes.

Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compound (Hypothetical)MDA-MB-231Breast Cancer2.5
A549Lung Cancer5.1
HepG2Liver Cancer4.8
U2OSOsteosarcoma7.2
Withthis compoundMDA-MB-231Breast Cancer5.22
Derivative 10 of Withthis compoundMDA-MB-231Breast Cancer0.074

Note: IC50 values can vary depending on the specific experimental conditions, cell line, and assay used.

Table 2: Effect of this compound on Apoptosis and Cell Cycle

TreatmentConcentration (µM)Cell Line% Apoptotic Cells (Annexin V+)% Cells in G2 Phase
Control0MDA-MB-2315.215.8
This compound1MDA-MB-23125.430.1
This compound2.5MDA-MB-23148.955.7
This compound5MDA-MB-23165.142.3 (sub-G1 increase)

Data presented is hypothetical and for illustrative purposes.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Workflows

AngulatinA_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation Target Validation start Cancer Cell Lines treatment Treat with this compound (Dose-Response) start->treatment cytotoxicity Cytotoxicity Assay (MTT or SRB) treatment->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle ros ROS Detection ic50->ros western Western Blot (Apoptotic & Cell Cycle Proteins) apoptosis->western cell_cycle->western pathway Signaling Pathway Analysis ros->pathway

Caption: Experimental workflow for evaluating this compound activity.

Apoptosis_Pathway cluster_cell Cancer Cell AngulatinA This compound ROS ↑ Intracellular ROS AngulatinA->ROS G2M G2/M Phase Arrest AngulatinA->G2M Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for investigating the anticancer properties of this compound. By systematically evaluating its effects on cytotoxicity, apoptosis, and the cell cycle, researchers can gain valuable insights into its mechanism of action and potential for further development as a therapeutic agent. It is recommended to perform these assays across a panel of cancer cell lines to understand the breadth of this compound's activity.

References

Synthesis and Evaluation of Angulatin A Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin A, also known as Withthis compound, is a naturally occurring withanolide isolated from Physalis angulata. This class of compounds has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potent anticancer and anti-inflammatory properties. The core structure of this compound presents a unique scaffold for chemical modification to generate novel derivatives with enhanced potency and selectivity. These application notes provide a comprehensive overview of the synthesis of this compound derivatives, their biological evaluation against cancer cell lines, and the underlying signaling pathways implicated in their mechanism of action. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further research and development in this promising area of cancer therapeutics.

Data Presentation: Anticancer Activity of this compound Derivatives

The antiproliferative activity of synthesized this compound derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key parameter for comparing the potency of the derivatives.

DerivativeCancer Cell LineIC50 (µM)Reference
This compound (Parent Compound) MDA-MB-231 (Breast)5.22[1]
HT-29 (Colon)>10[2]
COLO 205 (Colorectal)16.6[3]
AGS (Gastric)1.8[3]
Derivative 10 U2OS (Osteosarcoma)0.16[1]
MDA-MB-231 (Breast)0.074[1]
HepG2 (Liver)0.33[1]
A549 (Lung)0.25[1]
Derivative 13a HT-29 (Colon)0.08[2]
Withangulatin I COLO 205 (Colorectal)53.6[3]
AGS (Gastric)65.4[3]

Experimental Protocols

General Synthesis of this compound Derivatives via Michael Addition

The presence of α,β-unsaturated ketones in the this compound scaffold allows for the synthesis of derivatives through Michael addition reactions.[2] This reaction is a versatile method for introducing a variety of functional groups to the core molecule.

Materials:

  • This compound

  • Thiol or amine nucleophile (e.g., substituted thiophenol, morpholine)

  • Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the thiol or amine nucleophile (1.1-1.5 equivalents) to the solution.

  • Add the base (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the cell culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the derivatives. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualization

Synthetic Workflow for this compound Derivatives

G cluster_synthesis Synthesis of this compound Derivatives AngulatinA This compound Reaction Michael Addition (Thiol/Amine, Base, Solvent) AngulatinA->Reaction Purification Purification (Column Chromatography) Reaction->Purification Derivative This compound Derivative Purification->Derivative Characterization Characterization (NMR, MS) Derivative->Characterization

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Workflow for Anticancer Activity Screening

G cluster_screening Anticancer Activity Screening CellSeeding Cell Seeding (96-well plate) Treatment Treatment with This compound Derivatives CellSeeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT DataAnalysis Data Analysis (IC50 determination) MTT->DataAnalysis

Caption: Workflow for evaluating the anticancer activity of derivatives.

This compound Modulated Signaling Pathway: NF-κB

G cluster_nfkb This compound and the NF-κB Signaling Pathway cluster_nucleus AngulatinA This compound IKK IKK Complex AngulatinA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Transcription Gene Transcription (Inflammation, Proliferation) DNA DNA NFkB_n->DNA DNA->Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

This compound Modulated Signaling Pathway: PI3K/Akt/mTOR

G cluster_pi3k This compound and the PI3K/Akt/mTOR Signaling Pathway AngulatinA This compound PI3K PI3K AngulatinA->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

References

Angulatin A in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin A, a member of the physalin family of naturally occurring seco-steroids, has garnered interest for its potential as an anticancer agent. Physalins, isolated from plants of the Physalis genus, are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects. While specific research on this compound is limited, studies on closely related physalins and withanolides, such as Angulatin B, Physalin A, Physalin B, Physalin F, and Withthis compound, provide significant insights into its probable mechanisms of action against cancer cells. These compounds have been shown to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest.

This document provides a comprehensive overview of the application of this compound and its related compounds in cancer cell line studies. It includes a summary of cytotoxic activities, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to guide researchers in their investigation of this promising class of natural products.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The cytotoxic effects of this compound and its analogues have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies are summarized below. It is important to note that direct IC50 values for this compound are not widely reported in the current literature; therefore, data for closely related and structurally similar compounds are presented to provide a comparative perspective.

Table 1: Cytotoxicity of Angulatin B and Related Physalins

CompoundCancer Cell LineCancer TypeIC50 / EC50 (µM)Reference
Angulatin B, D, FVarious Human Cancer Cell LinesMultiple0.2-1.6 mg/mL (EC50)[1]
Physalin BCORL23Large Cell Lung Carcinoma< 2.0[1]
MCF-7Breast Cancer0.4 - 1.92[1]
22Rv1Prostate Cancer< 2.0[1]
796-OKidney Cancer< 2.0[1]
A-498Kidney Cancer< 2.0[1]
ACHNKidney Cancer< 2.0[1]
CEMLeukemia< 2.0[1]
C4-2BProstate Cancer< 2.0[1]
HT1080Fibrosarcoma< 2.0[1]
HeLaCervical Cancer< 2.0[1]
HCT-116Colorectal Cancer< 2.0[1]
HL-60Promyelocytic Leukemia< 2.0[1]
HuCCA-1Cholangiocarcinoma< 2.0[1]
MOLT-3T-lymphoblastic Leukemia< 2.0[1]
Physalin FH460, A549, H1650, H1975Non-small Cell Lung CancerSignificant Inhibition[2][3]
Physalin (unspecified)NCI-H460Non-small Cell Lung Cancer-[4]
SF-268CNS Glioma-[4]
PC-3Prostate Adenocarcinoma2.3[4]
MCF-7Breast Adenocarcinoma1.7[4]

Table 2: Cytotoxicity of Withthis compound and its Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Withthis compoundHCT-116Colorectal Cancer2.37[5]
HK-2Normal Kidney6.41[5]
MDA-MB-231Breast Cancer5.22[6]
Derivative 10MDA-MB-231Breast Cancer0.074[6]
Derivative 13aHT-29Colon Cancer0.08[7][8]

Table 3: Cytotoxicity of Physalis angulata Extracts

ExtractCancer Cell LineCancer TypeIC50 (µg/mL)Reference
Ethanolic Leaf ExtractHeLaCervical Cancer44[9]
DLD-1Colon Cancer90[9]
MCF-7Breast Cancer100[9]
Ethanolic ExtractMyelomaBlood Cancer70.92[10][11]
Chloroform ExtractNCI-H23Lung Adenocarcinoma2.80 (72h)[12]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds like this compound on cancer cell lines.

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (or related physalin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with This compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50 G Proposed Apoptotic Pathway of Physalins cluster_ros Oxidative Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway AngulatinA This compound / Physalins ROS ↑ ROS Generation AngulatinA->ROS Casp8 Caspase-8 Activation AngulatinA->Casp8 p53 ↑ p53 ROS->p53 Noxa ↑ Noxa p53->Noxa Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mito Mitochondrial Dysfunction Noxa->Mito Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Proposed G2/M Cell Cycle Arrest Pathway of Physalins cluster_pathways Signaling Pathways cluster_cdk_inhibitors CDK Inhibitors cluster_g2m_regulators G2/M Regulators AngulatinA This compound / Physalins PI3K_AKT ↓ PI3K/AKT Pathway AngulatinA->PI3K_AKT MAPK ↓ MAPK Pathway AngulatinA->MAPK p21 ↑ p21 AngulatinA->p21 CyclinB1 ↓ Cyclin B1 AngulatinA->CyclinB1 CDK1 ↓ CDK1 (Cdc2) AngulatinA->CDK1 G2M_Arrest G2/M Phase Arrest PI3K_AKT->G2M_Arrest MAPK->G2M_Arrest p21->G2M_Arrest CyclinB1->G2M_Arrest CDK1->G2M_Arrest

References

Application Notes and Protocols for Angulatin A Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin A, a member of the withanolide class of naturally occurring steroidal lactones, holds significant interest for its potential therapeutic applications. As with any potential drug candidate, a thorough understanding of its stability characteristics is paramount for the development of safe, effective, and reliable pharmaceutical products. This document provides a comprehensive protocol for conducting stability testing of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] This information is crucial for establishing a re-test period for the drug substance and recommended storage conditions.[1][2] The protocol herein details procedures for forced degradation studies (stress testing) to identify potential degradation products and pathways, as well as protocols for long-term and accelerated stability studies. Furthermore, a validated stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products.[1]

Materials and Reagents

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector or a UV detector.

  • LC-MS system for identification of degradation products (recommended).

  • Analytical balance.

  • pH meter.

  • Forced-air stability chambers/ovens.

  • Photostability chamber (ICH Option 2 compliant).

  • Water bath.

  • Vortex mixer.

  • Sonication bath.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm or 0.22 µm).

Chemicals and Reagents
  • This compound reference standard (purity >98%).

  • HPLC-grade acetonitrile.

  • HPLC-grade methanol.

  • Purified water (Milli-Q or equivalent).

  • Hydrochloric acid (HCl), analytical grade.

  • Sodium hydroxide (B78521) (NaOH), analytical grade.

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade.

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • Buffer salts (e.g., ammonium (B1175870) acetate, potassium phosphate).

Experimental Protocols

Stability-Indicating HPLC Method

A robust stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products. For withanolides, Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) is a common and effective technique.

Chromatographic Conditions (starting point, optimization may be required):

ParameterRecommended Condition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with a suitable gradient, e.g., 30% B, increasing to 90% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection PDA detector at 227 nm
Injection Volume 10 µL

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

  • Specificity (peak purity analysis of the parent drug).

  • Linearity (over a range of concentrations).

  • Range.

  • Accuracy.

  • Precision (repeatability and intermediate precision).

  • Limit of Detection (LOD).

  • Limit of Quantitation (LOQ).

  • Robustness.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule. The goal is to achieve 5-20% degradation of the active substance.

Workflow for Forced Degradation Studies:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound solution (e.g., 1 mg/mL in methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to ox Oxidation (3% H2O2, RT) prep->ox Expose to therm Thermal Degradation (80°C, solid & solution) prep->therm Expose to photo Photostability (ICH Q1B guidelines) prep->photo Expose to neutralize Neutralize acid/base samples acid->neutralize base->neutralize dilute Dilute to working concentration ox->dilute therm->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-PDA/UV Method dilute->hplc lcms Identify Degradants by LC-MS hplc->lcms For peak identification G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Testing Schedule cluster_analysis Analysis & Evaluation batches Select ≥ 3 primary batches of this compound packaging Package in container closure system for storage batches->packaging long_term Long-Term 25°C ± 2°C / 60% RH ± 5% RH packaging->long_term accelerated Accelerated 40°C ± 2°C / 75% RH ± 5% RH packaging->accelerated lt_schedule Long-Term Testing: 0, 3, 6, 9, 12, 18, 24 months long_term->lt_schedule acc_schedule Accelerated Testing: 0, 3, 6 months accelerated->acc_schedule analysis Analyze samples at each time point (Assay, Impurities, Appearance, etc.) lt_schedule->analysis acc_schedule->analysis evaluation Evaluate data to establish re-test period and storage conditions analysis->evaluation G cluster_degradation Degradation Products AngulatinA This compound (Withanolide Structure) hydrolysis Hydrolysis Product - Lactone ring opening AngulatinA->hydrolysis Acid/Base oxidation Oxidation Product - Epoxide ring opening - Hydroxylation AngulatinA->oxidation Oxidizing Agent isomerization Isomerization Product - Rearrangement of double bonds AngulatinA->isomerization Heat/Light

References

Application Notes and Protocols: Investigating the Mechanism of Action of Angulatin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on a hypothesized mechanism of action for Angulatin A, drawing from research on related natural products. The quantitative data presented is illustrative and intended to serve as a template for experimental design and data presentation.

Introduction

This compound is a novel natural product with putative anti-cancer properties. Preliminary studies suggest that its mechanism of action may involve the induction of programmed cell death (apoptosis) and cell cycle arrest, potentially through the modulation of key cellular signaling pathways. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the detailed molecular mechanisms of this compound. The protocols herein describe standard methodologies to assess its effects on cell viability, cell cycle progression, apoptosis, and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key experiments designed to elucidate the mechanism of action of this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer15.2 ± 1.8
A549Lung Cancer22.5 ± 2.5
MCF-7Breast Cancer18.9 ± 2.1
HepG2Liver Cancer25.1 ± 3.0

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24h treatment)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (0.1% DMSO)55.3 ± 3.130.1 ± 2.514.6 ± 1.9
This compound (15 µM)40.2 ± 2.825.5 ± 2.234.3 ± 3.5

Table 3: Induction of Apoptosis by this compound in HeLa Cells (48h treatment)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)4.8 ± 0.92.1 ± 0.5
This compound (15 µM)25.7 ± 2.315.3 ± 1.8

Table 4: Modulation of MAPK Signaling Pathway Proteins by this compound in HeLa Cells (24h treatment)

Treatmentp-ERK/ERK Ratio (Fold Change)p-JNK/JNK Ratio (Fold Change)p-p38/p38 Ratio (Fold Change)
Vehicle Control (0.1% DMSO)1.01.01.0
This compound (15 µM)0.4 ± 0.12.8 ± 0.33.1 ± 0.4

Signaling Pathway and Experimental Workflow Diagrams

AngulatinA_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Ras Ras Receptor->Ras AngulatinA This compound ERK ERK AngulatinA->ERK Inhibits JNK JNK AngulatinA->JNK Activates p38 p38 AngulatinA->p38 Activates Raf Raf Ras->Raf MKK47 MKK4/7 Ras->MKK47 MKK36 MKK3/6 Ras->MKK36 MEK MEK Raf->MEK MEK->ERK CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Promotes Progression MKK47->JNK Apoptosis Apoptosis JNK->Apoptosis MKK36->p38 p38->Apoptosis p38->CellCycleArrest

Caption: Hypothesized MAPK signaling pathway modulation by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies start Cancer Cell Lines (e.g., HeLa, A549) mtt Cell Viability Assay (MTT) start->mtt ic50 Determine IC50 mtt->ic50 flow Flow Cytometry ic50->flow western Western Blot Analysis ic50->western cell_cycle Cell Cycle Analysis (PI Staining) flow->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow->apoptosis data Data Analysis & Interpretation cell_cycle->data apoptosis->data mapk MAPK Pathway Proteins (p-ERK, p-JNK, p-p38) western->mapk mapk->data

Caption: Experimental workflow for investigating this compound's mechanism of action.

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4°C.[2]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[2]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[2]

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI) by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[2]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Western Blotting for MAPK Pathway Proteins

Objective: To assess the effect of this compound on the phosphorylation status of key MAPK signaling proteins (e.g., ERK, JNK, p38).

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of ERK, JNK, p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[1][3]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.[1]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescence substrate and an imaging system.[1][3]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin or GAPDH).[1]

References

Application Notes and Protocols for Angulatin A Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin A, a naturally occurring withangulatin, has emerged as a promising candidate for cancer therapy. Preclinical studies have identified its mechanism of action as a potent inhibitor of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.[1] Inhibition of TrxR by this compound and its analogs leads to an increase in intracellular reactive oxygen species (ROS), subsequently inducing G2-phase cell cycle arrest and apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models of cancer.

Objective

To provide a comprehensive guide for conducting preclinical efficacy studies of this compound in tumor-bearing animal models. These protocols are designed to assess the anti-tumor activity of this compound, establish a dose-response relationship, and evaluate its effects on relevant biomarkers.

Recommended Animal Models

The choice of animal model is critical for obtaining relevant and translatable data. Both xenograft and syngeneic models are recommended for a comprehensive evaluation of this compound's efficacy.

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice). These models are essential for evaluating the direct anti-tumor effects of this compound on human cancers.

  • Syngeneic Models: Mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are crucial for understanding the interplay between this compound's mechanism of action and the host immune system, particularly given the role of ROS in modulating immune responses.[3][4][5]

Experimental Protocols

Cell Line Selection and Preparation
  • Cell Lines: Select human (for xenograft) or murine (for syngeneic) cancer cell lines with known sensitivity to TrxR inhibitors or those characterized by high levels of oxidative stress. Examples include, but are not limited to, human colon cancer cells (e.g., HT-29)[1] and breast cancer cells (e.g., MDA-MB-231).[2]

  • Cell Culture: Culture selected cell lines in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability and Harvest: Ensure cell viability is greater than 95% using trypan blue exclusion before implantation. Harvest cells during the logarithmic growth phase.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a subcutaneous xenograft model to evaluate the efficacy of this compound against human tumors.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female

  • Selected human cancer cell line

  • This compound (formulated in a suitable vehicle)

  • Vehicle control

  • Matrigel (optional, can enhance tumor take rate)

  • Calipers

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Resuspend the harvested cancer cells in sterile, serum-free media or PBS at a concentration of 1 x 10^7 cells/mL.

    • For subcutaneous injection, mix the cell suspension 1:1 with Matrigel (optional).

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure tumor volume three times a week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer this compound (at various predetermined doses) and the vehicle control via the desired route (e.g., intraperitoneal, oral gavage). The dosing schedule will depend on the pharmacokinetic properties of this compound.

  • Data Collection:

    • Continue to measure tumor volume and body weight three times a week throughout the study.

    • Monitor the mice for any signs of toxicity.

  • Endpoint:

    • The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

    • At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

    • Collect tumor tissue and other relevant organs for biomarker analysis (e.g., immunohistochemistry for TrxR expression, ROS levels, and apoptosis markers).

In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol is similar to the xenograft model but utilizes immunocompetent mice and murine cancer cell lines to assess the role of the immune system in the therapeutic response to this compound.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old, female

  • Selected murine cancer cell line (syngeneic to the mouse strain)

  • This compound (formulated in a suitable vehicle)

  • Vehicle control

  • Calipers

  • Sterile syringes and needles (27-30 gauge)

Procedure:

Follow the same procedure as the xenograft model (steps 1-6), with the following modifications:

  • Mice and Cell Lines: Use immunocompetent mice and a cancer cell line derived from the same genetic background (e.g., B16-F10 melanoma in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice).

  • Immunophenotyping: At the study endpoint, in addition to tumor analysis, collect spleens and tumor-infiltrating lymphocytes (TILs) for immunophenotyping by flow cytometry to assess changes in immune cell populations (e.g., T cells, NK cells, macrophages).

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Tumor Weight at Endpoint (g) ± SEM
Vehicle Control0N/A
This compoundX
This compoundY
This compoundZ

Table 2: Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight at Day 0 (g) ± SEMMean Body Weight at Endpoint (g) ± SEMPercent Body Weight Change (%)
Vehicle Control0
This compoundX
This compoundY
This compoundZ

Table 3: Biomarker Analysis (Example)

Treatment GroupDose (mg/kg)TrxR Activity (% of Control) ± SEMIntratumoral ROS Levels (Fold Change) ± SEMApoptotic Index (% Positive Cells) ± SEM
Vehicle Control01001.0
This compoundX
This compoundY
This compoundZ

Visualizations

Signaling Pathway of this compound

AngulatinA_Pathway cluster_redox Redox Homeostasis AngulatinA This compound TrxR Thioredoxin Reductase (TrxR) AngulatinA->TrxR Inhibition Trx_red Thioredoxin (Reduced) TrxR->Trx_red Reduction ROS Increased ROS TrxR->ROS Disruption of Redox Balance Trx_ox Thioredoxin (Oxidized) Trx_red->Trx_ox Reduces Oxidized Proteins CellCycle G2-Phase Arrest ROS->CellCycle Apoptosis Apoptosis ROS->Apoptosis CancerCell Cancer Cell CellCycle->CancerCell Inhibits Proliferation Apoptosis->CancerCell Induces Cell Death

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis CellCulture Cancer Cell Culture TumorImplantation Tumor Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->TumorImplantation TumorMonitoring Tumor Growth Monitoring TumorImplantation->TumorMonitoring Randomization Randomization TumorMonitoring->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment DataCollection Tumor Volume & Body Weight Measurement Treatment->DataCollection Endpoint Study Endpoint DataCollection->Endpoint TumorExcision Tumor Excision & Weighing Endpoint->TumorExcision BiomarkerAnalysis Biomarker Analysis TumorExcision->BiomarkerAnalysis

Caption: General workflow for animal efficacy studies of this compound.

Logical Relationship of Model Selection

Model_Selection cluster_models Animal Models cluster_readouts Primary Readouts StudyObjective Efficacy Study Objective Xenograft Xenograft Model (Immunodeficient) StudyObjective->Xenograft Assess Syngeneic Syngeneic Model (Immunocompetent) StudyObjective->Syngeneic Assess DirectEffect Direct Anti-tumor Effect on Human Cancer Cells Xenograft->DirectEffect Syngeneic->DirectEffect ImmuneModulation Interaction with the Immune System Syngeneic->ImmuneModulation

Caption: Rationale for selecting xenograft and syngeneic models.

References

Troubleshooting & Optimization

Technical Support Center: Angulatin A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Angulatin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from its natural source.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a sesquiterpene polyol ester, a class of complex natural products. Its principal source is the root bark of Celastrus angulatus, a plant used in traditional medicine.[1] These compounds are characterized by a β-dihydroagarofuran skeleton esterified with various acids.[1]

Q2: What are the known biological activities of this compound and related compounds?

This compound and similar sesquiterpene polyol esters from Celastrus angulatus have garnered scientific interest for their potential biological activities, including insecticidal and antitumor properties.[2][3][4]

Q3: What is a general overview of the extraction and isolation process for this compound?

The process is a multi-step procedure that involves:

  • Extraction: Removal of crude compounds from the dried and powdered root bark of Celastrus angulatus using an organic solvent.

  • Fractionation: Separation of the crude extract into different fractions based on polarity.

  • Purification: Isolation of pure this compound from the enriched fraction using chromatographic techniques.[2][5]

Troubleshooting Guide: Low Extraction Yield

Low yield is a common challenge in the extraction of natural products. Here are some potential causes and solutions for improving your this compound extraction yield.

IssuePotential CauseRecommended Solution
Low Initial Yield Poor Plant Material Quality: The concentration of this compound can vary depending on the geographic location, harvest time, and storage conditions of the Celastrus angulatus root bark.[1]Source authenticated plant material from a reliable supplier. Ensure the root bark is properly dried and stored in a cool, dry place to prevent degradation of the target compound.[2][5]
Inadequate Grinding: Insufficient surface area of the plant material can lead to poor solvent penetration and incomplete extraction.Pulverize the dried root bark into a coarse powder to maximize the surface area exposed to the solvent.[2][5][6]
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing this compound.Methanol (B129727) is a commonly used solvent for extracting polar to semi-polar sesquiterpene polyol esters.[2][5] Experiment with different solvent systems, such as ethanol (B145695) or acetone, or mixtures of solvents to find the optimal polarity for this compound.[7][8][9]
Yield Decreases During a Step Compound Degradation: this compound may be sensitive to high temperatures, prolonged extraction times, or pH changes, leading to degradation.Avoid excessive heat during extraction and concentration steps. Reflux extraction should be used cautiously.[10] Maceration at room temperature, although slower, can be a gentler method.[2][5] Use a rotary evaporator under reduced pressure to remove solvent at a lower temperature.
Inefficient Fractionation: Improper solvent partitioning can lead to the loss of this compound in the wrong fraction.This compound is a moderately polar compound and is expected to be enriched in the ethyl acetate (B1210297) fraction during solvent partitioning.[5] Carefully perform the liquid-liquid extraction and consider analyzing all fractions to ensure the compound of interest is not being discarded.
Low Final Purity Co-elution of Impurities: During chromatography, compounds with similar polarities to this compound can co-elute, leading to an impure final product.Employ a multi-step purification strategy using different chromatographic techniques. For example, use silica (B1680970) gel column chromatography for initial separation followed by preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification.[2]

Experimental Protocols

Preparation of Plant Material

The root bark of Celastrus angulatus should be collected, washed with water to remove dirt, and air-dried in a shaded, well-ventilated area. Once thoroughly dried, the bark is ground into a coarse powder to increase the surface area for efficient extraction.[1]

Extraction of Crude this compound

A common method for extraction is reflux with methanol.

  • Materials: Dried and pulverized root bark of C. angulatus, Methanol (MeOH).

  • Procedure:

    • Place the powdered root bark (e.g., 2.0 kg) in a large round-bottom flask.

    • Add methanol to the flask (e.g., 6.0 L).[2]

    • Heat the mixture to reflux and maintain for a specified period (e.g., 2-3 hours).

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction process with fresh methanol on the plant residue multiple times (e.g., 3-4 times) to ensure exhaustive extraction.[2]

    • Combine all the methanol extracts.

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation of the Crude Extract

The crude extract is then fractionated to separate compounds based on polarity.

  • Materials: Crude extract, n-hexane, ethyl acetate (EtOAc), n-butanol (n-BuOH), distilled water.

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

    • First, extract with n-hexane to remove non-polar compounds.

    • Next, extract the aqueous layer with ethyl acetate. This compound is expected to be in this fraction.[5]

    • Finally, extract the remaining aqueous layer with n-butanol.

    • Concentrate each fraction separately under reduced pressure.

Purification of this compound

The ethyl acetate fraction, which is enriched with this compound, is further purified using chromatography.

  • Materials: Ethyl acetate fraction, silica gel, solvents for column chromatography (e.g., hexane (B92381), ethyl acetate gradients), preparative HPLC system with a C18 column, methanol, and water.

  • Procedure:

    • Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the compound of interest and concentrate them.

    • For final purification, use preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a mobile phase consisting of a mixture of methanol and water.[2]

    • Collect the peak corresponding to this compound and confirm its purity through analytical techniques like HPLC and spectroscopic methods (MS, NMR).[2]

Data on Extraction Optimization

Optimizing extraction parameters is crucial for maximizing the yield of this compound. Below are tables summarizing the effects of different parameters on the extraction of similar compounds, which can guide the optimization of your protocol.

Table 1: Effect of Extraction Solvent on Yield

SolventPolarityTypical Yield of Similar CompoundsReference
n-HexaneNon-polarLow[9]
DichloromethaneModerately PolarModerate[9]
Ethyl AcetateModerately PolarModerate to High[7][8]
AcetonePolarHigh[7]
EthanolPolarHigh[8][9]
MethanolPolarHigh[8]
WaterHighly PolarLow to Moderate[9]

Table 2: Effect of Extraction Temperature on Yield

TemperatureGeneral Effect on Sesquiterpenoid ExtractionConsiderationsReference
Room TemperatureSlower extraction rate, but minimizes degradation of thermolabile compounds.Suitable for maceration techniques.[2][5]
40-60°CIncreased extraction efficiency due to enhanced solvent penetration and solubility.A good balance between yield and minimizing degradation.[7][10]
> 60°C (Reflux)Can significantly increase extraction speed and yield.Higher risk of degrading heat-sensitive compounds like this compound.[10]

Table 3: Effect of Solid-to-Solvent Ratio on Yield

Solid-to-Solvent Ratio (w/v)General Effect on Extraction YieldConsiderationsReference
1:5 to 1:10Lower yield due to insufficient solvent for complete extraction.May not be sufficient for exhaustive extraction.[11][12][13]
1:15 to 1:30Generally leads to higher extraction yields.A good starting point for optimization.[11][13]
> 1:30Yield may plateau or slightly decrease; uses a large volume of solvent.May not be cost-effective or efficient for downstream processing.[11]

Visualizing Workflows and Pathways

Experimental Workflow for this compound Isolation

G plant C. angulatus Root Bark powder Drying & Grinding plant->powder extraction Solvent Extraction (e.g., Methanol Reflux) powder->extraction crude Crude Extract extraction->crude fractionation Solvent Partitioning (Hexane, EtOAc, n-BuOH) crude->fractionation etoh_fraction Ethyl Acetate Fraction fractionation->etoh_fraction column_chrom Silica Gel Column Chromatography etoh_fraction->column_chrom hplc Preparative RP-HPLC column_chrom->hplc pure_angulatin_a Pure this compound hplc->pure_angulatin_a

Workflow for this compound Isolation
Hypothesized Antitumor Signaling Pathways of Sesquiterpenoids

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras ikk IKK receptor->ikk wnt_signal Wnt Signaling Complex receptor->wnt_signal akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb nfkb->proliferation beta_catenin β-catenin wnt_signal->beta_catenin beta_catenin->proliferation apoptosis Apoptosis angulatin_a Sesquiterpenoids (e.g., this compound) angulatin_a->pi3k angulatin_a->akt angulatin_a->mtor angulatin_a->erk angulatin_a->nfkb angulatin_a->beta_catenin angulatin_a->apoptosis G cluster_0 Insect Physiological Systems sesquiterpenoids Sesquiterpenoids nervous_system Nervous System sesquiterpenoids->nervous_system hormonal_regulation Hormonal Regulation (e.g., Juvenile Hormone) sesquiterpenoids->hormonal_regulation detox_enzymes Detoxification Enzymes (e.g., Glutathione S-transferase) sesquiterpenoids->detox_enzymes ache_inhibition Acetylcholinesterase (AChE) Inhibition nervous_system->ache_inhibition jh_disruption Disruption of Growth & Metamorphosis hormonal_regulation->jh_disruption oxidative_stress Increased Oxidative Stress detox_enzymes->oxidative_stress toxicity Insect Toxicity & Mortality ache_inhibition->toxicity jh_disruption->toxicity oxidative_stress->toxicity

References

Technical Support Center: Overcoming Angulatin A Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Angulatin A. The information is presented in a question-and-answer format to directly address common experimental hurdles.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in my aqueous buffer.

Answer: this compound is a hydrophobic molecule and is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS). Direct dissolution in aqueous buffers is not recommended. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing an this compound stock solution?

Answer: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing a stock solution of this compound and similar hydrophobic natural products. Ethanol and methanol (B129727) can be considered as alternatives, although they are generally less effective for highly hydrophobic compounds.

Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. How can I resolve this?

Answer: Precipitation upon dilution into aqueous buffers is a frequent challenge with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your experiment.

  • Optimize Solvent Concentration: A slightly higher final concentration of the stock solvent (e.g., DMSO) in the assay medium might be necessary to maintain solubility. It is critical to keep the final DMSO concentration as low as possible (typically below 0.5%) and to run a vehicle control with the same DMSO concentration to assess any potential off-target effects.

  • Use a Co-solvent System: Introducing a water-miscible co-solvent can enhance the solubility of this compound in the final aqueous solution.

  • Consider Solubilizing Agents: For particularly challenging assays, the use of solubilizing agents like polyethylene (B3416737) glycols (e.g., PEG300, PEG400) can be explored. Ensure the solubilizing agent itself does not interfere with your experimental results by running appropriate controls.

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the buffer. While specific data for this compound is limited, exploring a pH range might be beneficial if the compound has ionizable groups.

Solubility Data Summary

SolventSolubilityRecommended Concentration Range (from stock)Notes
Dimethyl Sulfoxide (DMSO)HighUp to 10 mM for stock solutionRecommended for creating primary stock solutions.
EthanolModerate1-10 mM for stock solutionCan be an alternative to DMSO, but may be less effective.
MethanolModerate1-10 mM for stock solutionSimilar to ethanol, can be considered as an alternative to DMSO.
Aqueous Buffers (e.g., PBS)Very Low< 10 µMDirect dissolution is not advised. Dilute from a stock solution in an appropriate organic solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Sterile, single-use microcentrifuge tubes

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vigorously vortex the solution for 1-2 minutes. If complete dissolution is not achieved, sonicate the solution for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

Objective: To dilute the this compound stock solution into an aqueous buffer for experimental use while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

  • Vortex mixer or pipette mixing

Methodology:

  • Pre-warm Buffer: If compatible with your experimental setup, gently pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).

  • Serial Dilution (if necessary): For very low final concentrations, it may be beneficial to perform an intermediate dilution of the stock solution in DMSO before adding to the aqueous buffer.

  • Addition and Mixing: While gently vortexing or continuously mixing the aqueous buffer, add the required volume of the this compound stock solution drop-wise. This rapid mixing helps to disperse the compound and reduce localized high concentrations that can lead to precipitation.

  • Visual Inspection: After addition, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, refer to the troubleshooting guide.

Visualizations

AngulatinA_Solubility_Troubleshooting start Start: this compound Precipitation Observed check_concentration Is the final concentration as low as experimentally feasible? start->check_concentration lower_concentration Action: Lower the final concentration of this compound. check_concentration->lower_concentration No check_dmso Is the final DMSO concentration < 0.5%? check_concentration->check_dmso Yes lower_concentration->check_dmso increase_dmso Action: Cautiously increase final DMSO concentration. (Run vehicle control) check_dmso->increase_dmso No use_cosolvent Strategy: Introduce a co-solvent (e.g., PEG300) in the aqueous buffer. check_dmso->use_cosolvent Yes end_success Success: this compound is soluble. increase_dmso->end_success use_cyclodextrin Strategy: Use complexation with cyclodextrins. use_cosolvent->use_cyclodextrin If precipitation persists use_cosolvent->end_success use_cyclodextrin->end_success end_fail Issue Persists: Consider alternative solubilization strategies or compound derivatization. use_cyclodextrin->end_fail If precipitation persists

Caption: Troubleshooting workflow for this compound precipitation.

CoSolvent_Workflow cluster_0 Preparation cluster_1 Solubilization Process stock This compound in 100% DMSO Stock add_stock Add DMSO Stock to Co-solvent Buffer (with mixing) stock->add_stock buffer Aqueous Buffer mix_buffer_cosolvent Prepare Buffer with Co-solvent buffer->mix_buffer_cosolvent cosolvent Co-solvent (e.g., PEG300) cosolvent->mix_buffer_cosolvent mix_buffer_cosolvent->add_stock final_solution Homogeneous Solution of this compound add_stock->final_solution

Caption: Experimental workflow for using a co-solvent.

Signaling_Pathway_Placeholder AngulatinA This compound (Solubilized) Cell Cell Membrane AngulatinA->Cell Crosses Membrane Pathway Intracellular Signaling Pathway (e.g., NF-κB, MAPK) Cell->Pathway Initiates/Inhibits Response Biological Response (e.g., Anti-inflammatory, Antitumor) Pathway->Response

Caption: General signaling pathway modulation by this compound.

Frequently Asked Questions (FAQs)

Q: Is this compound the same as Withthis compound or Angulatin B? A: The nomenclature for these related compounds can be inconsistent in the literature. This compound, Angulatin B, and Withthis compound are all sesquiterpenoid polyol esters with similar core structures, often isolated from plants of the Celastrus or Physalis genera. They are all expected to have similar hydrophobic properties and face comparable solubility challenges.

Q: Can I use sonication to dissolve this compound in my aqueous buffer? A: While sonication can help break up powder aggregates, it is unlikely to significantly increase the equilibrium solubility of a hydrophobic compound like this compound in an aqueous buffer. It is more effective to use sonication when preparing the initial stock solution in an organic solvent like DMSO.

Q: I see crystals in my cell culture wells after adding this compound. What should I do? A: The presence of crystals indicates that the compound has precipitated out of the cell culture medium. You should visually inspect the wells under a microscope. To address this, refer to the troubleshooting guide, focusing on lowering the final concentration or optimizing the solvent concentration. It is also worth considering the potential for the compound to adsorb to the plasticware.

Q: Will repeated freeze-thaw cycles of my this compound stock solution affect its solubility? A: Repeated freeze-thaw cycles can lead to the degradation of the compound and may affect its solubility. It is best practice to aliquot your stock solution into single-use volumes to avoid this issue.

Q: How can I determine the maximum soluble concentration of this compound in my specific assay conditions? A: You can perform a solubility test by preparing a series of dilutions of your this compound stock solution in your assay buffer. After an appropriate incubation period, centrifuge the samples and visually inspect for any pellet or cloudiness. The highest concentration that remains clear would be your approximate maximum soluble concentration under those conditions.

Angulatin A Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Angulatin A.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: this compound is a β-dihydroagarofuran sesquiterpene, and its purification from its natural source, Celastrus angulatus, presents several challenges. The primary difficulties stem from its relatively low abundance in the plant material, the presence of numerous structurally similar analogs that can co-elute during chromatography, and the need to preserve its structural integrity throughout the multi-step isolation process.[1] Key bottlenecks include ensuring efficient initial extraction, achieving high-resolution chromatographic separation on a larger scale without significant time and solvent costs, and successfully crystallizing the final pure compound.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: While specific solubility data for this compound is not extensively detailed, related compounds like Angulatin B are known to be hydrophobic. For these types of natural products, Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended solvent for creating stock solutions.[2]

Q3: My this compound precipitates when I dilute it into an aqueous buffer. What can I do?

A3: Precipitation in aqueous solutions is a common problem for hydrophobic compounds. Here are several strategies to address this:

  • Lower the final concentration: This is the most direct approach to prevent precipitation.[2]

  • Increase co-solvent concentration: A slightly higher percentage of your stock solvent (e.g., DMSO) in the final aqueous medium can help maintain solubility. However, it is crucial to run a vehicle control to ensure the solvent itself does not interfere with your experiment.[2]

  • Use a solubilizing agent: In challenging cases, consider using solubilizing agents like polyethylene (B3416737) glycol (PEG). The effect of any such agent on your specific application should be validated.

Q4: Are there specific safety precautions for scaling up this compound purification?

A4: Yes, scaling up the purification process involves handling larger volumes of organic solvents, which elevates safety risks. It is imperative to work in a well-ventilated area or under a fume hood. Appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a laboratory coat, must be worn. Be mindful of the flammability and toxicity of solvents commonly used in this process, such as methanol (B129727), ethyl acetate (B1210297), and hexane (B92381), and adhere to your institution's safety protocols for their storage and disposal.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the various stages of this compound purification.

Extraction Phase
Problem/QuestionPossible Cause(s)Troubleshooting Solution(s)
Low yield of crude extract. 1. Inefficient grinding of the plant material. 2. Inadequate solvent-to-biomass ratio. 3. Insufficient extraction time or temperature.1. Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. 2. Use an optimized solvent-to-biomass ratio; a common starting point is 10:1 (v/w). 3. Increase the extraction duration or apply gentle heating, provided that the stability of this compound is not compromised.
Crude extract contains a high level of impurities. 1. Non-selective solvent system. 2. Extraction of highly abundant pigments and lipids.1. While methanol is commonly used, a preliminary extraction with a non-polar solvent like hexane can remove some non-polar impurities. 2. Implement a liquid-liquid partitioning step after the initial extraction to separate compounds based on polarity.
Chromatographic Purification Phase
Problem/QuestionPossible Cause(s)Troubleshooting Solution(s)
Poor separation of this compound from its analogs during column chromatography. 1. Improperly packed column leading to channeling. 2. Inappropriate mobile phase polarity. 3. Overloading of the column. 4. Change in the linear velocity of the mobile phase during scale-up.1. Ensure the column is packed uniformly. 2. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase is a gradient of hexane and ethyl acetate. 3. Reduce the amount of crude extract loaded onto the column. 4. Maintain a constant linear velocity when scaling up from an analytical to a preparative method. The flow rate for the larger column should be scaled proportionally to the square of the column's diameter.
Co-elution of this compound with impurities in HPLC. 1. The mobile phase composition is not optimal for resolving compounds with similar retention times. 2. The stationary phase of the column is not providing sufficient selectivity.1. Adjust the mobile phase composition. For reversed-phase HPLC, this may involve altering the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. 2. Try a different column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter selectivity.
This compound appears to be degrading on the silica (B1680970) gel column. 1. This compound may be sensitive to the acidic nature of silica gel. 2. Prolonged contact time with the stationary phase.1. Consider using neutral or basic alumina (B75360) as the stationary phase, or deactivated silica gel. 2. Use flash chromatography to reduce the separation time.
Crystallization Phase
Problem/QuestionPossible Cause(s)Troubleshooting Solution(s)
This compound fails to crystallize from the purified fraction. 1. The solution is not sufficiently supersaturated. 2. The presence of impurities is inhibiting crystal nucleation. 3. The chosen solvent system is not appropriate for crystallization.1. Slowly evaporate the solvent or introduce an anti-solvent to induce supersaturation. 2. Ensure the purity of the fraction is high (>95%) before attempting crystallization. 3. Screen a variety of solvent/anti-solvent systems to identify optimal crystallization conditions.
An oil forms instead of crystals. 1. The compound's solubility in the chosen solvent is too high. 2. The cooling process is too rapid.1. Try using a less effective solvent for the compound. 2. Attempt a slower cooling rate to encourage crystal formation over oiling out.
The resulting crystals are very small or amorphous. 1. Rapid nucleation and crystal growth.1. Reduce the level of supersaturation. 2. Minimize agitation during the crystal growth period. 3. Consider seeding the solution with a previously obtained small crystal of pure this compound to promote the growth of larger, more uniform crystals.

Quantitative Data Summary

Experimental Protocols

General Protocol for the Isolation of this compound

This protocol is a generalized methodology based on procedures for isolating β-dihydroagarofuran sesquiterpenes from Celastrus species.

  • Plant Material Preparation:

    • The root bark of Celastrus angulatus is collected, thoroughly washed, and air-dried in a shaded area.

    • The dried material is then pulverized into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • The powdered root bark is extracted with methanol at room temperature with agitation for several hours or days. The solvent may be replaced periodically to ensure exhaustive extraction.

    • The resulting crude extract is filtered and then concentrated under reduced pressure to yield a viscous residue.

  • Liquid-Liquid Partitioning:

    • The crude extract is suspended in water and sequentially extracted with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography:

    • The fraction enriched with this compound (typically the ethyl acetate fraction) is subjected to column chromatography over silica gel.

    • The column is eluted with a gradient of increasing polarity, commonly starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Preparative Thin-Layer Chromatography (pTLC):

    • Pooled fractions containing a mixture of compounds with similar polarities are further purified using pTLC on silica gel plates with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC):

    • The final purification of this compound is often achieved using preparative or semi-preparative HPLC.

    • A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification a Dried & Powdered C. angulatus Root Bark b Solvent Extraction (e.g., Methanol) a->b c Crude Extract b->c d Liquid-Liquid Partitioning c->d e Enriched Fraction d->e f Silica Gel Column Chromatography e->f Load onto column g Semi-purified Fractions f->g h Preparative TLC (pTLC) g->h i Further Purified Fractions h->i j Preparative HPLC i->j k Pure this compound j->k

Caption: A generalized experimental workflow for the purification of this compound.

Troubleshooting Logic for Low Yield in Column Chromatography

G cluster_checks Potential Causes cluster_solutions Solutions start Low Yield After Column Chromatography check1 Improper Column Packing? start->check1 check2 Incorrect Mobile Phase? start->check2 check3 Column Overload? start->check3 check4 Compound Degradation? start->check4 sol1 Repack column carefully to ensure uniformity check1->sol1 sol2 Optimize solvent system using analytical TLC first check2->sol2 sol3 Reduce sample load or use a larger column check3->sol3 sol4 Use neutral adsorbent (e.g., alumina) or reduce run time (flash) check4->sol4

References

Technical Support Center: Stabilizing Angulatin A for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and handling of Angulatin A. The information is based on the general characteristics of sesquiterpenoid polyol esters, the class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural product belonging to the complex family of sesquiterpenoid polyol esters.[1][2][3][4] These compounds are characterized by a core β-dihydroagarofuran skeleton that is extensively esterified with various acid moieties.[1][2]

Q2: What are the primary factors that can cause this compound to degrade during storage?

Based on the general stability of related compounds like sesquiterpene lactones and polyol esters, the primary factors contributing to the degradation of this compound are likely to be:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[5][6][7][8][9]

  • pH: Sesquiterpene lactones have shown instability at different pH levels, with some losing side chains at a pH of 7.4.[10]

  • Light: Exposure to light can lead to the degradation of many complex organic molecules.

  • Oxidation: The ester linkages in this compound may be susceptible to oxidative degradation.[7]

  • Hydrolysis: The ester groups are also prone to hydrolysis, especially in the presence of moisture.

  • Solvent Interaction: Certain solvents, such as ethanol (B145695), have been shown to react with and degrade sesquiterpene lactones over time.[5][6]

Q3: What are the recommended general conditions for the long-term storage of this compound?

While specific stability data for this compound is not publicly available, the following conditions are recommended based on best practices for storing sesquiterpenoid polyol esters:

  • Temperature: Store at or below -20°C for long-term storage. For short-term use, refrigeration at 2-8°C may be adequate.[11]

  • Light: Store in a light-protected container, such as an amber vial.

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Form: Store as a dry powder if possible. If in solution, use a suitable, dry, aprotic solvent.

Q4: Which solvents are suitable for dissolving and storing this compound?

For related compounds such as Angulatin B, solvents like Dimethyl Sulfoxide (DMSO) and ethanol are often used.[11] However, given that some sesquiterpenoids can react with alcohols, it is advisable to perform a small-scale, short-term solubility and stability test before preparing a large stock solution. For long-term storage in solution, DMSO is generally a preferred solvent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to improper storage.1. Review your storage conditions (temperature, light exposure). 2. Perform an analytical check (e.g., HPLC) to assess the purity of your stock. 3. If degradation is suspected, use a fresh vial of the compound.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Oxidation or reaction with moisture.1. Ensure the container is tightly sealed and stored in a desiccator. 2. Consider purging the vial with an inert gas before sealing.
Precipitate forms in a stock solution stored at low temperature. The compound's solubility limit has been exceeded at that temperature.1. Gently warm the solution to redissolve the precipitate before use. 2. If the issue persists, consider preparing a more dilute stock solution.
Unexpected peaks appear in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the compound.1. Analyze a freshly prepared sample to confirm the peak profile of the intact compound. 2. Investigate potential degradation pathways (hydrolysis, oxidation) based on the mass of the new peaks.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent over time at different temperatures.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, Acetonitrile)
  • HPLC or UPLC system with a suitable detector (e.g., DAD, MS)
  • Analytical column (e.g., C18)
  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)
  • Light-protected vials

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • Aliquot the stock solution into multiple light-protected vials.
  • Establish a baseline (T=0) by immediately analyzing one aliquot by HPLC/UPLC to determine the initial purity and peak area.
  • Store the remaining aliquots under the desired temperature conditions (e.g., 4°C, -20°C, and 25°C).
  • At specified time points (e.g., 24 hours, 72 hours, 1 week, 1 month), remove one vial from each temperature condition.
  • Allow the vial to equilibrate to room temperature before analysis.
  • Analyze the sample by HPLC/UPLC using the same method as the baseline.
  • Compare the peak area of this compound and the presence of any new peaks to the T=0 sample.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage of remaining this compound against time for each storage condition.
  • Identify and, if possible, characterize any major degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in DMSO (1 mg/mL)

Storage Temperature% Remaining after 1 Week% Remaining after 1 Month% Remaining after 6 Months
25°C (Room Temp)95%80%50%
4°C99%97%90%
-20°C>99%>99%98%
-80°C>99%>99%>99%

Note: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Visualizations

AngulatinA_Degradation AngulatinA This compound (Sesquiterpene Polyol Ester) Hydrolysis Hydrolysis (H₂O, pH) AngulatinA->Hydrolysis Oxidation Oxidation (O₂, Light) AngulatinA->Oxidation Solvent_Adduct Solvent Adduct (e.g., Ethanol) AngulatinA->Solvent_Adduct Degradation_Products Degradation Products (Loss of Ester Groups, Ring Opening) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Solvent_Adduct->Degradation_Products

Caption: Potential degradation pathways for this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot into Light-Protected Vials Prep_Stock->Aliquot Temp_25 25°C Aliquot->Temp_25 Store at different temperatures Temp_4 4°C Aliquot->Temp_4 Store at different temperatures Temp_neg20 -20°C Aliquot->Temp_neg20 Store at different temperatures HPLC HPLC/UPLC Analysis at Time Points Temp_25->HPLC Temp_4->HPLC Temp_neg20->HPLC Data_Analysis Data Analysis: % Remaining vs. Time HPLC->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Optimizing HPLC Separation of Angulatin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Angulatin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are Angulatin isomers and why is their separation important?

Angulatin is a sesquiterpene polyol ester derived from plants of the Celastrus genus.[1] Isomers are molecules that have the same molecular formula but a different arrangement of atoms.[2][3] In the case of Angulatins, this can include structural isomers (different connectivity), or stereoisomers (different spatial arrangement).[4] The separation of these isomers is critical because different isomers can exhibit distinct biological activities, potencies, and toxicological profiles.[5] For drug development and pharmacological studies, isolating pure isomers is essential to accurately determine their therapeutic potential and safety.

Q2: What type of HPLC column is best suited for separating Angulatin isomers?

The choice of HPLC column is critical for successfully separating structurally similar isomers. For Angulatin isomers, which are relatively polar, reversed-phase chromatography is a common starting point.

  • Reversed-Phase C18 and C8 Columns: These are often the first choice for separating moderately polar compounds. A C18 column provides higher hydrophobicity and may offer better retention for Angulatins.[6]

  • Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions, which may be beneficial if the Angulatin isomers have aromatic moieties.

  • Chiral Stationary Phases (CSPs): If dealing with enantiomers (non-superimposable mirror images), a chiral column is necessary. Polysaccharide-based CSPs are versatile and can be used in various modes (normal phase, reversed phase, polar organic).[7][8]

Screening several columns with different stationary phases is the most effective approach to finding the optimal selectivity for your specific Angulatin isomers.[9]

Q3: How do I develop an effective mobile phase for separating Angulatin isomers?

Mobile phase composition is a powerful tool for optimizing selectivity in isomer separations.[7]

  • Reversed-Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[6]

    • Solvent Ratio: Start with a gradient elution to screen a wide range of solvent strengths, then switch to an isocratic elution for fine-tuning the separation of the peaks of interest.

    • Additives: Small amounts of additives like formic acid or trifluoroacetic acid (0.05-0.1%) can improve peak shape and selectivity by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[7]

  • Normal-Phase (for chiral separations): A mobile phase of n-hexane and an alcohol like isopropanol (B130326) or ethanol (B145695) is commonly used. The ratio of these solvents significantly impacts selectivity.[10]

Systematically varying the mobile phase composition is key to achieving baseline resolution of your isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Angulatin isomers.

Issue 1: Poor Resolution or Co-eluting Peaks

Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Adjust the organic solvent-to-water ratio. If using an isocratic method, try small, incremental changes (e.g., 2-5%) in the organic solvent percentage. For gradient methods, alter the gradient slope to improve separation of closely eluting peaks.
Inappropriate Stationary Phase Screen different column chemistries. If a C18 column provides poor selectivity, try a phenyl-hexyl or a column with a different bonding chemistry. For enantiomers, a chiral stationary phase is required.[7][8]
High Flow Rate Reduce the flow rate. Lower flow rates (e.g., 0.5-0.8 mL/min) can increase the interaction time between the isomers and the stationary phase, often leading to better resolution.[10]
Elevated Temperature Optimize the column temperature. Lower temperatures generally improve chiral separations by enhancing the subtle interaction differences between isomers and the stationary phase.[10][11] Try running the separation at a controlled room temperature (e.g., 25°C) and then at lower temperatures (e.g., 15°C).

Issue 2: Peak Tailing

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid to suppress silanol activity. Using a column with high-purity silica (B1680970) can also minimize this effect.[12]
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.[12]
Contaminated Guard Column or Column Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it if it's at the end of its lifetime.[13]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is suitable for the analytes and the column. For silica-based columns, operate within a pH range of 2-8.[12]

Issue 3: Variable Retention Times

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phases or after a gradient run.[13]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature. Even small temperature changes can affect retention times.[13]
Mobile Phase Composition Change Prepare fresh mobile phase daily and ensure it is well-mixed. Evaporation of the more volatile solvent component can alter the composition and affect retention.[13]
Pump Malfunction or Leaks Check for leaks in the system, especially around fittings. Ensure the pump is delivering a consistent flow rate.[14]

Experimental Protocols

Protocol 1: General HPLC Method for Angulatin Isomer Separation Screening

This protocol provides a starting point for developing a separation method for Angulatin isomers.

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 232 nm[15]
Injection Volume 10 µL

Protocol 2: Chiral HPLC Method for Enantiomeric Angulatin Isomers

This protocol is a starting point for separating enantiomeric isomers.

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile Phase n-Hexane:Isopropanol (90:10 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 232 nm[15]
Injection Volume 5 µL

Visualizations

HPLC_Workflow Figure 1. Experimental Workflow for Optimizing Angulatin Isomer Separation cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_analysis Analysis & Troubleshooting sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_analysis HPLC Analysis sample_prep->hplc_analysis mobile_phase_prep Mobile Phase Preparation (Freshly Prepared & Degassed) mobile_phase_prep->hplc_analysis column_selection Column Screening (C18, Phenyl, Chiral) mobile_phase_opt Mobile Phase Optimization (Gradient/Isocratic, Additives) column_selection->mobile_phase_opt param_opt Parameter Optimization (Flow Rate, Temperature) mobile_phase_opt->param_opt param_opt->hplc_analysis data_analysis Data Analysis (Resolution, Peak Shape) hplc_analysis->data_analysis troubleshooting Troubleshooting (If criteria not met) data_analysis->troubleshooting Poor Resolution/ Tailing? troubleshooting->mobile_phase_opt Optimize Troubleshooting_Tree Figure 2. Troubleshooting Logic for Poor Resolution of Angulatin Isomers start Poor Resolution of Isomers check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase optimize_mp Adjust Organic Solvent Ratio or Gradient Slope check_mobile_phase->optimize_mp No check_flow_rate Is Flow Rate Optimal? check_mobile_phase->check_flow_rate Yes optimize_mp->check_flow_rate reduce_flow Decrease Flow Rate (e.g., to 0.5-0.8 mL/min) check_flow_rate->reduce_flow No check_temp Is Temperature Controlled? check_flow_rate->check_temp Yes reduce_flow->check_temp optimize_temp Lower Column Temperature (e.g., to 15-25°C) check_temp->optimize_temp No check_column Is Column Chemistry Suitable? check_temp->check_column Yes optimize_temp->check_column screen_columns Screen Different Stationary Phases (e.g., Phenyl, Chiral) check_column->screen_columns No end Resolution Improved check_column->end Yes screen_columns->end

References

Troubleshooting Angulatin A cell-based assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data regarding a compound named "Angulatin A." The following technical support guide is a comprehensive template for troubleshooting cell-based assay variability for a hypothetical compound with this name. The data, signaling pathway, and protocols are illustrative and based on common methodologies in cell and molecular biology.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues researchers may encounter when working with this compound, leading to variability in cell-based assay results.

Question 1: We are observing significant well-to-well and plate-to-plate variability in our cell viability assays with this compound. What are the potential causes?

Answer: High variability in cell-based assays is a common challenge.[1][2][3] Several factors can contribute to this issue:

  • Cell Health and Confluency:

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to seed a consistent number of cells per well.[3]

    • Variable Cell Health: Use cells from a similar passage number for all experiments, as high passage numbers can alter cellular responses.[1] Ensure cells are in the exponential growth phase when treated.[3]

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[2][3][4] It is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and use the inner wells for the experiment.[3]

  • Reagent and Compound Preparation:

    • Inconsistent this compound Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Ensure the compound is fully solubilized in the vehicle (e.g., DMSO) before diluting in culture media.

    • Media and Serum Variability: Use the same batch of cell culture media and fetal bovine serum (FBS) for an entire set of experiments to minimize variability.

  • Assay Protocol Execution:

    • Pipetting Errors: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate reagent delivery.

    • Incubation Time: Precisely control the incubation time with this compound across all plates.

    • Assay Reagent Addition: Ensure uniform mixing of assay reagents (e.g., MTT, CellTiter-Glo®) in each well.

Question 2: The IC50 value of this compound in our cancer cell line is different from the expected value. Why might this be the case?

Answer: Discrepancies in IC50 values can arise from several experimental variables:

  • Cell Line Differences: Different cell lines, and even sub-clones of the same cell line, can exhibit varying sensitivities to a compound.[5]

  • Assay Duration: The length of exposure to this compound will influence the IC50 value. A longer incubation time may result in a lower IC50.

  • Cell Seeding Density: The initial number of cells seeded can affect the final assay readout and, consequently, the calculated IC50 value.

  • Calculation Method: The mathematical model used to fit the dose-response curve can impact the determined IC50 value.[5]

Question 3: We are seeing unexpected morphological changes in our cells after treatment with this compound, even at low concentrations. What could be the reason?

Answer: Unforeseen morphological changes could indicate several possibilities:

  • Solvent Toxicity: The vehicle used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in the culture media is consistent across all wells and below the toxic threshold for your specific cell line (typically <0.5%).

  • Compound Instability or Degradation: this compound may be unstable in the culture medium, leading to the formation of degradation products with different activities.

  • Off-Target Effects: The compound may have off-target effects that induce cellular stress or other phenotypic changes.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma12.8
MCF-7Breast Adenocarcinoma21.5
PANC-1Pancreatic Carcinoma9.2
HeLaCervical Cancer18.7

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the concentration at which this compound inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).[6]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a plausible mechanism of action where this compound inhibits the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.

AngulatinA_Pathway AngulatinA This compound PI3K PI3K AngulatinA->PI3K Inhibition Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting Workflow for Assay Variability

This diagram outlines a logical approach to diagnosing the source of variability in a cell-based assay.

Troubleshooting_Workflow start High Assay Variability Observed check_cells Review Cell Culture Practices: - Passage Number - Seeding Density - Cell Health start->check_cells check_reagents Verify Reagents: - Fresh Dilutions - Lot Numbers - Storage Conditions start->check_reagents check_protocol Examine Assay Protocol: - Pipetting Technique - Incubation Times - Instrument Settings start->check_protocol issue_identified Issue Identified & Corrected check_cells->issue_identified no_issue Variability Persists check_cells->no_issue check_reagents->issue_identified check_reagents->no_issue check_protocol->issue_identified check_protocol->no_issue re_evaluate Re-evaluate Assay Design: - Endpoint Choice - Plate Layout (Edge Effects) - Controls no_issue->re_evaluate re_evaluate->issue_identified

Caption: A logical workflow for troubleshooting cell-based assay variability.

References

Technical Support Center: Minimizing Batch-to-Batch Variation of Angulatin A Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variation in the extraction of Angulatin A.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variation in this compound extracts?

A1: Batch-to-batch variability in natural extracts like this compound is a significant challenge stemming from multiple factors.[1] These can be broadly categorized into two groups:

  • Raw Material Variability : The chemical composition of the source plant, Celastrus angulatus, is a major source of variation.[1] Factors include the plant's genetic makeup, geographical location, climate, harvest time, and storage conditions.[2][3][4] The specific plant part used and the post-harvest drying and processing also play a crucial role.[5]

  • Processing Variability : Inconsistencies in the extraction and manufacturing process can significantly alter the final product.[6] Key factors include the choice of solvent, extraction method (e.g., maceration, Soxhlet), particle size of the raw material, solvent-to-solid ratio, extraction temperature, and duration.[2][7]

Q2: How can I standardize my raw material to reduce variability?

A2: Standardizing the raw material is the critical first step.[8] Implementing Good Agricultural and Collection Practices (GACP) is essential.[6] This involves sourcing plant material from a single, reputable supplier who can provide a Certificate of Analysis.[9] It is crucial to document the species, collection date, and geographical location for each batch.[2] Whenever possible, use cultivated plants grown under controlled conditions, as they offer more consistency than wild-harvested ones.[5]

Q3: What is a "standardized extract," and how does it help ensure consistency?

A3: A standardized extract is a high-quality extract containing a consistent, guaranteed level of one or more specified compounds, known as marker compounds.[1][5] This process is designed to minimize the natural variations inherent in the raw plant material.[1] By adjusting the extract to meet a predefined specification for a marker compound, standardization helps to produce a more reliable and uniformly effective product from batch to batch.[1][5]

Q4: What analytical techniques are recommended for the quality control of this compound extracts?

A4: A combination of modern analytical techniques is required for robust quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used method for analyzing sesquiterpenes and is considered the method of choice. When coupled with Mass Spectrometry (HPLC-MS), it becomes a powerful tool for the sensitive and specific quantification of complex natural products like this compound.[10] Other valuable techniques include High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography (GC), and UV-Visible Spectroscopy for chemical identification and quantitative measurement.[11][12]

Troubleshooting Guides

This section provides solutions to common issues encountered during the extraction and analysis of this compound.

Table 1: Troubleshooting Inconsistent Extraction Yields & Quality
IssuePossible CauseRecommended Solution
Low or inconsistent yield of crude extract Inconsistent Raw Material: Variations in harvest time, location, or storage conditions.[2]Source material from a single, certified supplier. Document all raw material details.[2]
Variable Particle Size: Inconsistent grinding of the plant material affects solvent penetration.[2][7]Standardize the grinding process to ensure a consistent and fine particle size for each batch.
Inconsistent Solvent-to-Solid Ratio: Variations in the amount of solvent used for the same amount of plant material.[1][2]Maintain a precise and consistent ratio of solvent to plant material for every extraction.
Fluctuations in Extraction Parameters: Inconsistent temperature or extraction time between batches.[7]Use equipment with precise temperature controls. Strictly adhere to a standardized extraction time.
Variable concentration of this compound in the final extract Compound Degradation: The target compound may be sensitive to high temperatures used during extraction or drying.[2]If this compound is thermolabile, avoid high temperatures. Consider methods like maceration at room temperature.
Suboptimal Solvent Choice: The solvent may not be efficient at extracting the target compound.[6]The selection of the solvent is critical.[7] Methanol (B129727) is commonly used for sesquiterpene polyol esters.[13] Perform small-scale trials to optimize the solvent system.
Inefficient Fractionation: Poor separation of this compound from other compounds during liquid-liquid partitioning.[14]Optimize the solvent partitioning scheme. Ensure complete separation of layers and minimize emulsion formation.[15]
Poor reproducibility of HPLC results (e.g., shifting retention times) Mobile Phase Inconsistency: The mobile phase composition drifts, or it is not prepared freshly.[2]Prepare fresh mobile phase for each analytical run and ensure proper mixing, especially for gradient elution.
Temperature Fluctuations: Changes in ambient temperature affect separation.[2]Use a column oven to maintain a constant and controlled temperature during analysis.
Column Degradation: The complex nature of natural extracts can degrade the column's stationary phase over time.[1]Flush the column with a strong solvent regularly. If performance does not improve, replace the column.

Key Experimental Protocols & Data

Protocol 1: Standardized Extraction and Fractionation of this compound

This protocol is a composite methodology based on established procedures for isolating sesquiterpene polyol esters from Celastrus angulatus.[13]

  • Plant Material Preparation : The root bark of Celastrus angulatus is collected, authenticated, and air-dried.[13] The dried material is then pulverized into a coarse powder (e.g., 40-60 mesh) to increase the surface area for extraction.[14]

  • Solvent Extraction :

    • The powdered root bark is exhaustively extracted with methanol (MeOH) at a consistent solid-to-solvent ratio (e.g., 1:10 w/v).[10][13]

    • Extraction is performed at room temperature with constant agitation for a standardized period (e.g., 24 hours), repeated three times.[10]

    • The resulting extracts are combined, filtered, and concentrated under reduced pressure to yield a crude residue.[14]

  • Fractionation of Crude Extract :

    • The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity.[13]

    • A typical partitioning scheme involves sequential extraction with n-hexane, followed by ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH).[10]

    • This compound, as a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.[13] This fraction is collected and dried for further analysis and purification.

Protocol 2: Quantitative Analysis of this compound Marker by HPLC-MS

This protocol provides a framework for the quantitative analysis of a marker compound (e.g., this compound or a related stable sesquiterpene) in the enriched extract.[10]

  • Preparation of Standard Solutions :

    • Prepare a stock solution of a purified this compound standard (1 mg/mL) in methanol.[10]

    • Perform serial dilutions of the stock solution with methanol to create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).[10]

  • Sample Preparation :

    • Accurately weigh a portion of the dried ethyl acetate extract and dissolve it in methanol to a known final concentration (e.g., 1 mg/mL).[10]

    • Ensure complete dissolution using sonication.

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection into the HPLC system.[10]

  • HPLC-MS Analysis : The following parameters are recommended and may require optimization based on the specific instrument.

Table 2: Example HPLC-MS Parameters for Analysis
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min[1]
Injection Volume 10-20 µL[1]
Column Temperature 30°C[1]
MS Detector ESI source, positive ion mode
Scan Range m/z 100-1000
UV Detection Diode Array Detector (DAD), monitoring at relevant wavelengths (e.g., 220 nm, 254 nm)

Visualizations: Workflows and Pathways

Logical Workflow for Minimizing Batch-to-Batch Variation

G cluster_0 Phase 1: Raw Material Standardization cluster_1 Phase 2: Process Control cluster_2 Phase 3: Final Product QC a Define Specs (Species, Plant Part, Harvest Time) b Select Certified Supplier (GACP Compliance) a->b c Incoming QC (Macroscopic, Microscopic, Chemical ID) b->c d Standardized Protocol (SOP) (Particle Size, Solvent, Temp, Time) c->d Standardized Material e In-Process Controls (IPCs) (e.g., pH, concentration) d->e f Standardized Fractionation e->f g Chemical Fingerprinting (HPLC, HPTLC) f->g Processed Extract h Quantification of Marker (HPLC-MS) g->h i Final Specification Check h->i j Consistent this compound Extract i->j Batch Release k Out of Spec i->k Batch Rejection/ Reprocessing

Caption: A logical workflow for ensuring consistent this compound extracts.

Experimental Workflow for Extraction and Quality Control

raw_material 1. Dried, Powdered Celastrus angulatus Root Bark extraction 2. Methanol Extraction (3x, Room Temp) raw_material->extraction concentration 3. Concentrate Under Reduced Pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract partition 4. Liquid-Liquid Partition (Hexane, EtOAc, n-BuOH) crude_extract->partition fractions Hexane, EtOAc, n-BuOH Fractions partition->fractions etoac_fraction 5. Isolate & Dry Ethyl Acetate (EtOAc) Fraction fractions->etoac_fraction Select EtOAc final_extract Enriched this compound Extract etoac_fraction->final_extract qc 6. Quality Control Analysis (HPLC-MS) final_extract->qc report 7. Data Analysis & Quantification Report qc->report

Caption: A typical experimental workflow for this compound extraction and QC.

Hypothetical Signaling Pathway Inhibition by this compound

cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT (inactive) jak->stat Phosphorylates p_stat p-STAT (active) stat->p_stat dimer p-STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription (Proliferation, Survival) nucleus->gene Initiates angulatin This compound angulatin->jak Inhibits Activity

Caption: this compound hypothetically inhibiting the JAK-STAT signaling pathway.

References

Technical Support Center: Scaling Up Angulatin A Isolation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful scaling up of Angulatin A isolation. Our aim is to address common challenges encountered during the extraction, purification, and quantification of this compound from its natural source, the root bark of Celastrus angulatus.

Frequently Asked Questions (FAQs)

Q1: What is the primary source material for this compound isolation, and how should it be prepared for large-scale extraction?

A1: The primary source of this compound is the root bark of Celastrus angulatus.[1][2] For scaling up, it is crucial to ensure the proper preparation of the plant material. The collected root bark should be thoroughly washed to remove any soil and debris, then air-dried in a well-ventilated, shaded area to prevent the degradation of bioactive compounds. Once dried, the bark should be ground into a coarse powder. This increases the surface area available for solvent extraction, leading to a more efficient recovery of this compound.[2]

Q2: Which solvent system is recommended for the initial large-scale extraction of this compound?

A2: For the extraction of semi-polar compounds like sesquiterpene polyol esters, methanol (B129727) is a commonly employed and effective solvent.[2] For large-scale extractions, a maceration process with periodic solvent replacement or the use of a large-scale Soxhlet apparatus can ensure an exhaustive extraction.[2] The choice between these methods will depend on the available equipment and the desired processing time.

Q3: My crude extract contains a high amount of pigments and other impurities. How can I perform an initial clean-up before column chromatography?

A3: A common and effective initial clean-up step is liquid-liquid partitioning.[1] The concentrated crude extract can be suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).[1] this compound, being a moderately polar compound, is expected to partition primarily into the ethyl acetate fraction. This process effectively removes highly nonpolar compounds (like fats and waxes) and highly polar compounds (like sugars and salts), enriching the this compound content in the desired fraction.

Q4: What are the key considerations when scaling up the column chromatography step for this compound purification?

A4: Scaling up column chromatography requires careful consideration of several factors to maintain separation efficiency. The ratio of the crude extract to the stationary phase (e.g., silica (B1680970) gel) should be kept consistent with the lab-scale protocol. The column dimensions (diameter to height ratio) should be optimized to handle larger sample loads without sacrificing resolution. A gradient elution with a solvent system, typically a mixture of petroleum ether and ethyl acetate, is often used. It is advisable to perform a pilot run on a smaller scale to refine the gradient profile before committing to the full-scale separation.

Q5: How can I monitor the presence of this compound in different fractions during chromatography?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring fractions. A suitable solvent system (e.g., petroleum ether:ethyl acetate) can be used to develop the TLC plate. The spots corresponding to this compound can be visualized under UV light or by staining with a suitable reagent, such as a vanillin-sulfuric acid solution. Fractions showing a prominent spot at the expected Rf value for this compound should be pooled for further purification.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Incomplete drying of plant material.2. Insufficient grinding of the root bark.3. Inadequate solvent volume or extraction time.1. Ensure the plant material is completely dry before extraction to allow for efficient solvent penetration.2. Grind the bark to a consistent, coarse powder to maximize surface area.3. Increase the solvent-to-solid ratio and/or the duration of the extraction. Consider using a more exhaustive method like Soxhlet extraction.
Poor Separation in Column Chromatography 1. Column overloading.2. Improper solvent system.3. Inconsistent packing of the column.1. Reduce the amount of crude extract loaded onto the column. Maintain an appropriate sample-to-adsorbent ratio.2. Optimize the solvent gradient. A shallower gradient may improve the separation of closely eluting compounds.3. Ensure the column is packed uniformly to avoid channeling. A wet packing method is generally preferred for silica gel.
Co-elution of Impurities with this compound 1. Similar polarity of impurities to this compound.2. Insufficient resolution of the chromatographic system.1. Employ a different stationary phase for column chromatography (e.g., alumina (B75360) or a bonded phase).2. Utilize preparative High-Performance Liquid Chromatography (HPLC) for final purification. A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase can provide high resolution.[1]
Degradation of this compound during Isolation 1. Exposure to high temperatures.2. Presence of acidic or basic conditions.3. Prolonged exposure to light.1. Avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled temperature.2. Use neutral glassware and high-purity solvents to avoid pH-induced degradation.3. Protect the samples from direct light, especially when in solution, by using amber vials or covering glassware with aluminum foil.

Experimental Protocols

Large-Scale Extraction of this compound
  • Preparation of Plant Material: 10 kg of dried and powdered root bark of Celastrus angulatus is used as the starting material.

  • Maceration: The powdered bark is divided equally into two large glass percolators. Each percolator is filled with 25 L of methanol.

  • Extraction: The material is allowed to macerate for 72 hours at room temperature, with occasional stirring.

  • Solvent Collection and Renewal: After 72 hours, the methanol extract is drained and collected. The process is repeated two more times with fresh methanol.

  • Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 45°C to yield a viscous crude extract.

Liquid-Liquid Partitioning
  • Suspension: The crude methanol extract (approx. 500 g) is suspended in 2 L of distilled water.

  • Partitioning: The aqueous suspension is transferred to a large separatory funnel and extracted sequentially with:

    • 2 L of petroleum ether (x3)

    • 2 L of chloroform (x3)

    • 2 L of ethyl acetate (x3)

  • Fraction Collection: Each solvent fraction is collected separately.

  • Concentration: The ethyl acetate fraction, which is expected to contain this compound, is concentrated under reduced pressure to yield the enriched extract.

Column Chromatography
  • Column Preparation: A large glass column (10 cm diameter) is packed with 1.5 kg of silica gel (60-120 mesh) using a wet slurry method with petroleum ether.

  • Sample Loading: The concentrated ethyl acetate fraction (approx. 100 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity.

  • Fraction Collection: Fractions of 500 mL are collected and monitored by TLC.

  • Pooling: Fractions containing this compound are pooled and concentrated.

Preparative HPLC
  • System Preparation: A preparative HPLC system equipped with a C18 reversed-phase column is used.

  • Mobile Phase: An isocratic or gradient mobile phase of methanol and water is optimized based on analytical HPLC results.

  • Injection: The semi-purified fraction from column chromatography is dissolved in a minimal amount of methanol and injected onto the column.

  • Purification: The peak corresponding to this compound is collected.

  • Final Processing: The collected fraction is concentrated under reduced pressure, and the residue is lyophilized to obtain pure this compound as a white powder.

Quantitative Data Summary

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Methanol Extraction10,000 (Dry Bark)500 (Crude Extract)5.0~5
Liquid-Liquid Partitioning (Ethyl Acetate Fraction)50010020.0~25
Column Chromatography (Silica Gel)1001515.0~80
Preparative HPLC (C18)152.516.7>98
Overall Yield 10,000 2.5 0.025 >98

Note: The yield and purity values presented are hypothetical and for illustrative purposes, as specific data for this compound is not consistently reported in the literature.[2][3]

Visualizations

experimental_workflow start Start: Dried & Powdered C. angulatus Root Bark extraction Large-Scale Methanol Extraction start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 column_chrom Column Chromatography (Silica Gel) concentration2->column_chrom tlc_monitoring TLC Monitoring of Fractions column_chrom->tlc_monitoring pooling Pooling of This compound Fractions tlc_monitoring->pooling prep_hplc Preparative HPLC (C18 Column) pooling->prep_hplc final_product Pure this compound (>98% Purity) prep_hplc->final_product

Caption: Experimental workflow for the scaled-up isolation of this compound.

While specific signaling pathways for this compound are not well-defined, the general approach to investigating the biological activity of a purified natural product is outlined below.[2]

signaling_pathway_investigation pure_compound Pure this compound in_vitro_studies In Vitro Studies (e.g., cell viability assays, enzyme inhibition) pure_compound->in_vitro_studies target_identification Target Identification (e.g., affinity chromatography, proteomics) in_vitro_studies->target_identification pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter gene assays) target_identification->pathway_analysis in_vivo_models In Vivo Preclinical Models (e.g., animal models of disease) pathway_analysis->in_vivo_models pharmacokinetics Pharmacokinetics & Pharmacodynamics in_vivo_models->pharmacokinetics lead_optimization Lead Compound Optimization pharmacokinetics->lead_optimization

Caption: General workflow for investigating the biological activity of this compound.

References

Validation & Comparative

Angulatin A vs. Angulatin B: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related natural products, Angulatin A and Angulatin B. This document summarizes their known cytotoxic and anti-inflammatory effects, presents available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in their mechanisms of action.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of this compound (also known as Withthis compound) and Angulatin B (also known as Physalin B). It is important to note that direct comparative studies are limited, and experimental conditions may vary between different research reports.

Cytotoxic Activity
CompoundCell LineCancer TypeIC50 (µM)
This compound COLO 205Colorectal Carcinoma16.6[1][2]
AGSGastric Carcinoma53.6[1][2]
HCT-116Colorectal Carcinoma2.37[3]
HT-29Colorectal Carcinoma2.48
Angulatin B HCT-116Colorectal Carcinoma< 2.0
A375Melanoma< 9.0 (equivalent to < 4.6 µg/ml)
A2058Melanoma< 9.0 (equivalent to < 4.6 µg/ml)
CORL23Large Cell Lung Carcinoma< 2.0
MCF-7Breast Cancer0.4 - 1.92
22Rv1Prostate Cancer< 2.0
786-OKidney Cancer< 2.0
A-498Kidney Cancer< 2.0
ACHNKidney Cancer< 2.0
CEMLeukemia< 2.0
C4-2BProstate Cancer< 2.0
HT1080Fibrosarcoma< 2.0
HeLaCervical Cancer< 2.0
HL-60Promyelocytic Leukemia< 2.0
HuCCA-1Cholangiocarcinoma< 2.0
MOLT-3T-lymphoblastic Leukemia< 2.0

Note: IC50 values can vary based on experimental conditions such as cell density and incubation time.

Anti-inflammatory Activity

While both compounds have demonstrated anti-inflammatory properties, direct IC50 values for comparison are not consistently available in the literature. The following table summarizes their known mechanisms of action.

CompoundKey Anti-inflammatory MechanismQuantitative Data
This compound Inhibits COX-2 expression and the production of pro-inflammatory cytokines (IL-2, IFN-γ, IL-6) through the suppression of MAPK and NF-κB signaling pathways.EC50 of 2.89 µM for inhibiting mouse T lymphocyte proliferation.
Angulatin B Inhibits the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-1β by inhibiting the NF-κB signaling pathway.Specific IC50 values for the inhibition of inflammatory mediators are not widely reported.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Angulatin B for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide Inhibition

The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by cells such as macrophages.

Methodology:

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound or Angulatin B for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (B80452) (a stable product of NO) in the supernatant.

  • Data Analysis: Compare the absorbance of treated samples to that of LPS-stimulated, untreated controls to determine the percentage of NO inhibition. Calculate the IC50 value for NO inhibition.

Signaling Pathways

This compound: Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the MAPK and NF-κB signaling pathways. Upon stimulation by an inflammatory agent like LPS, these pathways are activated, leading to the expression of pro-inflammatory genes, including COX-2 and various cytokines. This compound intervenes by inhibiting key steps in these pathways, thereby reducing the inflammatory response.

AngulatinA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK Activates Proinflammatory_genes Pro-inflammatory Genes (COX-2, IL-2, IFN-γ, IL-6) MAPK_pathway->Proinflammatory_genes Induces Transcription IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates AngulatinA This compound AngulatinA->MAPK_pathway Inhibits AngulatinA->IKK Inhibits NFkB_p65_p50_nuc->Proinflammatory_genes Induces Transcription

This compound Anti-inflammatory Pathway
Angulatin B: Pro-Apoptotic Signaling Pathway

Angulatin B induces cytotoxicity in cancer cells primarily through the activation of apoptosis. A key mechanism involves the upregulation of the pro-apoptotic protein NOXA, which is a member of the Bcl-2 family. This leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade, culminating in programmed cell death.

AngulatinB_Pathway cluster_cytoplasm Cytoplasm AngulatinB Angulatin B NOXA NOXA (Pro-apoptotic protein) AngulatinB->NOXA Induces expression Bcl2 Bcl-2 (Anti-apoptotic protein) NOXA->Bcl2 Inhibits Mitochondrion Mitochondrion NOXA->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Stabilizes membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Angulatin B Pro-Apoptotic Pathway

Experimental Workflow Visualization

General Workflow for Evaluating Cytotoxicity

The following diagram illustrates a typical experimental workflow for assessing the cytotoxic effects of a compound like this compound or Angulatin B on cancer cell lines.

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound/B compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance data_analysis Calculate % Viability and IC50 Value read_absorbance->data_analysis end End data_analysis->end

Cytotoxicity Experimental Workflow

References

A Comparative Analysis of Angulatin A and Other Natural Insecticides for Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal properties of Angulatin A against other prominent natural insecticides: pyrethrin, neem oil, and spinosad. This analysis is supported by available experimental data on their efficacy and a detailed examination of their mechanisms of action.

Introduction to this compound

This compound belongs to a class of sesquiterpenoid polyol esters isolated from the root bark of Celastrus angulatus. These compounds, including the well-studied Celangulin V, are recognized for their potent insecticidal properties.[1][2] Primarily acting as a stomach poison, this compound and its analogues disrupt the digestive systems of insects, leading to mortality.[3] This guide will delve into the quantitative efficacy and molecular mechanisms of this compound in comparison to other widely used natural insecticides.

Quantitative Comparison of Insecticidal Activity

The efficacy of an insecticide is often quantified by its median lethal dose (LD50) or median lethal concentration (LC50), which represents the dose or concentration required to kill 50% of a test population. While a direct comparison against the same insect species is ideal, the available data often varies. The following table summarizes the reported insecticidal activities of Angulatins and the compared natural insecticides. A significant challenge in creating a direct comparative table is the lack of standardized testing across all compounds against a single insect species. The data presented here is from various studies and should be interpreted with this limitation in mind.

InsecticideTarget PestBioassay MethodEfficacy (LD50/KD50)Citation(s)
Celangulin V Mythimna separata (Oriental armyworm)Oral AdministrationLD50: 1.18 µg/mg[1]
Angulatin Compound 1 Mythimna separata (4th instar larvae)Leaf Disc MethodKD50: 252.3 µg·g⁻¹[4]
Pyrethrin Data against Mythimna separata not available in the searched results.--
Azadirachtin (Neem) Data against Mythimna separata not available in the searched results.--
Spinosad Data against Mythimna separata not available in the searched results.--

Note: The absence of data for pyrethrin, azadirachtin, and spinosad against Mythimna separata in the searched results prevents a direct quantitative comparison with Angulatins in this guide. The provided data for Angulatins is based on studies specifically targeting this pest.

Experimental Protocols

The methodologies used to determine insecticidal efficacy are crucial for interpreting the data. The following are detailed protocols for common bioassays used in the evaluation of these natural insecticides.

Leaf Disc Bioassay (for Angulatins)

This method is commonly used to assess the stomach toxicity of insecticides.

  • Preparation of Test Solutions: The test compound (e.g., this compound) is dissolved in an appropriate solvent, typically acetone (B3395972). A series of dilutions are prepared to establish a dose-response curve.

  • Treatment of Leaf Discs: Leaf discs of a uniform size are cut from a suitable host plant for the target insect. Each disc is dipped into a test solution for a set duration (e.g., 10-20 seconds) with gentle agitation to ensure even coating. Control discs are dipped in the solvent alone.

  • Drying: The treated leaf discs are air-dried to allow the solvent to evaporate, leaving a residue of the test compound.

  • Insect Exposure: The treated leaf discs are placed in individual containers (e.g., petri dishes) with a single larva of the target insect (e.g., 4th instar Mythimna separata).

  • Observation: The insects are allowed to feed on the treated leaves for a specified period (e.g., 12-24 hours). Mortality or knockdown (inability to move) is recorded at set time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The dose-response data is subjected to probit analysis to determine the LD50 or KD50 value.

Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide.

  • Insect Rearing: A population of the target insect species is reared under controlled laboratory conditions to ensure uniformity in age and size.

  • Preparation of Insecticide Solutions: The insecticide is dissolved in a volatile solvent like acetone to prepare a stock solution, which is then serially diluted to obtain a range of concentrations.

  • Application: A small, precise volume (e.g., 0.2-1.0 µL) of the insecticide solution is applied directly to the dorsal thorax of each anesthetized insect using a micro-applicator. Control insects are treated with the solvent alone.

  • Post-treatment: The treated insects are transferred to clean containers with access to food and water.

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: The obtained mortality data is used to calculate the LD50 value through probit analysis.

Mechanisms of Action and Signaling Pathways

The efficacy of these natural insecticides stems from their distinct molecular mechanisms of action.

This compound: V-ATPase and Na+/K+-ATPase Inhibition

The primary mode of action for Celangulins, including this compound, is the disruption of the insect midgut. Celangulin V has been shown to target the vacuolar-type H+-ATPase (V-ATPase) in the midgut cells of lepidopteran larvae. V-ATPase is crucial for maintaining the high pH of the midgut lumen, which is essential for digestion in these insects.

  • V-ATPase Inhibition: By inhibiting the V-ATPase, Celangulin V disrupts the proton gradient across the gut cell membrane. This leads to a decrease in the midgut pH, impairing digestive enzyme function and nutrient absorption. The binding of Celangulin V to the A and B subunits of the V-ATPase complex competitively inhibits ATP hydrolysis, the energy source for the proton pump.

  • Na+/K+-ATPase Inhibition: Some studies also suggest that Celangulins can inhibit Na+/K+-ATPase activity in the insect brain, which would disrupt ion homeostasis and neuronal function.

cluster_midgut Insect Midgut Epithelial Cell Angulatin_A This compound V_ATPase V-ATPase (Proton Pump) Angulatin_A->V_ATPase Inhibits Proton_Gradient Proton Gradient Disruption pH_Decrease Midgut pH Decrease Proton_Gradient->pH_Decrease Digestion_Impairment Impaired Digestion & Nutrient Absorption pH_Decrease->Digestion_Impairment Cell_Death Cell Death Digestion_Impairment->Cell_Death

Figure 1. Signaling pathway of this compound's insecticidal action.

Pyrethrin: Modulation of Voltage-Gated Sodium Channels

Pyrethrins (B594832) are neurotoxins that target the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects. These channels are essential for the propagation of nerve impulses.

  • Channel Prolonged Opening: Pyrethrins bind to the VGSCs and prevent them from closing in a timely manner after a nerve impulse has passed. This leads to a persistent influx of sodium ions into the neuron.

  • Hyperexcitation and Paralysis: The continuous influx of sodium ions causes a state of hyperexcitability, leading to repetitive firing of the nerve. This results in tremors and convulsions, followed by paralysis and ultimately death of the insect.

cluster_neuron Insect Neuron Pyrethrin Pyrethrin VGSC Voltage-Gated Sodium Channel Pyrethrin->VGSC Binds to & modifies Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Hyperexcitation Nerve Hyperexcitation Na_Influx->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Figure 2. Signaling pathway of Pyrethrin's insecticidal action.

Neem Oil (Azadirachtin): Antifeedant and Ecdysone (B1671078) Signaling Disruption

The primary active component of neem oil is azadirachtin, which has a multi-faceted mode of action.

  • Antifeedant Properties: Azadirachtin acts as a potent antifeedant, deterring insects from feeding on treated plants.

  • Hormonal Disruption: Azadirachtin structurally mimics the insect molting hormone, ecdysone. It interferes with the ecdysone signaling pathway by disrupting the function of the ecdysone receptor (EcR). This disruption prevents proper molting and development, leading to larval death. Azadirachtin can also suppress the release of other key hormones involved in insect development.

cluster_insect Insect Endocrine System Azadirachtin Azadirachtin Ecdysone_Receptor Ecdysone Receptor (EcR) Azadirachtin->Ecdysone_Receptor Antagonizes Ecdysone_Signaling Ecdysone Signaling Pathway Disruption Ecdysone_Receptor->Ecdysone_Signaling Molting_Inhibition Inhibition of Molting & Development Ecdysone_Signaling->Molting_Inhibition Larval_Death Larval Death Molting_Inhibition->Larval_Death

Figure 3. Signaling pathway of Azadirachtin's insecticidal action.

Spinosad: Nicotinic Acetylcholine (B1216132) and GABA Receptor Modulation

Spinosad is a neurotoxin with a unique mode of action that involves two different neurotransmitter receptors.

  • Nicotinic Acetylcholine Receptor (nAChR) Activation: Spinosad acts as an allosteric modulator of nicotinic acetylcholine receptors, specifically those containing the α6 subunit. This leads to prolonged activation of the nAChRs, causing involuntary muscle contractions and tremors.

  • GABA Receptor Antagonism: Spinosad also has secondary effects on GABA-gated chloride channels, although this mechanism is less pronounced. By inhibiting the inhibitory effects of GABA, spinosad further contributes to the hyperexcitation of the nervous system.

cluster_synapse Insect Neuromuscular Junction Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptor (α6) Spinosad->nAChR Allosterically Activates GABA_Receptor GABA Receptor Spinosad->GABA_Receptor Antagonizes Excitation Continuous Nerve Excitation nAChR->Excitation GABA_Receptor->Excitation Contributes to Paralysis Paralysis & Death Excitation->Paralysis

Figure 4. Signaling pathway of Spinosad's insecticidal action.

Conclusion

This compound and its derivatives represent a promising class of natural insecticides with a distinct mechanism of action targeting the insect midgut V-ATPase. This mode of action is different from the neurotoxic mechanisms of pyrethrins and spinosad, and the hormonal and antifeedant effects of neem oil. The unique target of Angulatins could be advantageous in managing insect populations that have developed resistance to other classes of insecticides. However, a more direct quantitative comparison of the efficacy of these insecticides against a common panel of insect pests is necessary to fully assess their relative potencies. Further research into the specific signaling cascades affected by Angulatins will also provide a more complete understanding of their insecticidal properties and potential for development as commercial pest control agents.

References

Angulatin A: A Comparative Guide to its Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of Angulatin A, a withanolide derived from Physalis angulata, against various cancer cell lines. Its performance is benchmarked against established chemotherapeutic agents, doxorubicin (B1662922) and cisplatin (B142131). This document summarizes the available experimental data, details the underlying mechanism of action, and provides standardized protocols for the validation of its cytotoxic properties.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the reported IC50 values for this compound and the standard chemotherapeutic drugs, doxorubicin and cisplatin, across a range of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and the specific assay used.

Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
COLO 205Colorectal Carcinoma16.6
AGSGastric Carcinoma1.8
MDA-MB-231Breast Adenocarcinoma5.22
A549Lung AdenocarcinomaData not available
U2OSOsteosarcomaData not available
HepG2Hepatocellular CarcinomaData not available

Table 2: Comparative IC50 Values of Doxorubicin and Cisplatin in Various Human Cancer Cell Lines

Cell LineCancer TypeDoxorubicin IC50 (µM)Cisplatin IC50 (µM)
COLO 205Colorectal CarcinomaData not available~26.7 (72h)[1]
AGSGastric Carcinoma~0.25[2]~20 (48h)
A549Lung Adenocarcinoma>20 (24h)[3][4]~16.5 (24h)
MDA-MB-231Breast AdenocarcinomaData not availableData not available
U2OSOsteosarcoma~0.43-0.69 (48h)[5]Data not available
HepG2Hepatocellular Carcinoma~8.0 (48h)Data not available

Note: The variability in IC50 values for doxorubicin and cisplatin highlights the importance of consistent experimental conditions when comparing cytotoxic agents.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While the precise signaling pathways of this compound are still under investigation, studies on related withanolides isolated from Physalis angulata provide strong evidence for its mechanism of action. The cytotoxic effects of these compounds are largely attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.

A proposed mechanism suggests that this compound induces an increase in intracellular Reactive Oxygen Species (ROS). This elevation in ROS can trigger cellular stress and activate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically involving ERK and JNK. Activation of these pathways can lead to the initiation of the apoptotic cascade.

Furthermore, a derivative of this compound has been shown to cause G2-phase cell cycle arrest in MDA-MB-231 breast cancer cells, suggesting that this compound may also exert its cytotoxic effects by halting cell proliferation at a critical checkpoint.

AngulatinA_Mechanism AngulatinA This compound ROS ↑ Intracellular ROS AngulatinA->ROS CellCycleArrest G2/M Phase Cell Cycle Arrest AngulatinA->CellCycleArrest MAPK MAPK Pathway Activation (ERK, JNK) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols

For the validation and comparison of this compound's cytotoxic effects, the following standardized experimental protocols are recommended.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Assessment CellCulture Cancer Cell Line Culture Treatment Treatment with This compound / Comparators CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT FlowApoptosis Flow Cytometry (Apoptosis - Annexin V) Treatment->FlowApoptosis FlowROS Flow Cytometry (ROS Detection) Treatment->FlowROS DataAnalysis Data Analysis (IC50, % Apoptosis, ROS levels) MTT->DataAnalysis FlowApoptosis->DataAnalysis FlowROS->DataAnalysis

Caption: General experimental workflow for evaluating cytotoxicity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with various concentrations of this compound, doxorubicin, or cisplatin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • PBS

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the intracellular levels of reactive oxygen species.

  • Materials:

    • Treated and untreated cells

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Serum-free medium

    • PBS

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Cell Preparation: Culture cells to the desired confluency.

    • DCFH-DA Loading: Incubate cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Washing: Wash the cells twice with PBS to remove excess probe.

    • Compound Treatment: Treat the cells with this compound or control compounds for the desired time.

    • Analysis: Measure the fluorescence intensity of the oxidized product (DCF) using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence microscope.

Conclusion

This compound demonstrates significant cytotoxic effects against a variety of cancer cell lines, with IC50 values in the low micromolar range for gastric and colorectal cancer cells. Its proposed mechanism of action, involving the induction of ROS-mediated apoptosis and cell cycle arrest, is consistent with the activity of other withanolides and presents a promising avenue for further investigation. The provided experimental protocols offer a standardized framework for researchers to validate and expand upon these findings, facilitating a direct comparison of this compound's efficacy against existing chemotherapeutic agents. Further research is warranted to fully elucidate its signaling pathways and to evaluate its in vivo therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Angulatin A Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angulatin A, a naturally occurring withanolide, has garnered significant interest within the oncology research community due to its potent anticancer properties. Extensive research has focused on the synthesis and evaluation of its derivatives to elucidate the structure-activity relationship (SAR) and identify analogs with enhanced therapeutic potential. This guide provides a comprehensive comparison of this compound and its key derivatives, supported by experimental data, to inform future drug discovery and development efforts.

Data Presentation: Comparative Cytotoxicity of this compound Derivatives

The antiproliferative activity of this compound and its synthesized analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below.

CompoundCancer Cell LineIC50 (µM)Key Structural ModificationsReference
Withthis compound (WA) MDA-MB-231 (Breast)5.22-[1]
COLO 205 (Colorectal)16.6-[2]
AGS (Gastric)53.6-[2]
Derivative 10 U2OS (Osteosarcoma)0.198C-12 amine substitution[1]
MDA-MB-231 (Breast)0.074C-12 amine substitution[1]
HepG2 (Liver)0.236C-12 amine substitution
A549 (Lung)0.252C-12 amine substitution
Derivative 13a HT-29 (Colon)0.08C-27 ester modification
Withangulatin I COLO 205 (Colorectal)1.815α-acetoxy, 14α-hydroxy
AGS (Gastric)65.415α-acetoxy, 14α-hydroxy

Key Findings from SAR Studies:

  • The α,β-unsaturated ketone and ester moieties in the this compound scaffold are crucial for its cytotoxic activity.

  • Modifications at the C-12 and C-27 positions of the this compound backbone have yielded derivatives with significantly enhanced potency. For instance, derivative 10 , with an amine substitution at C-12, exhibited over 70-fold greater potency than the parent compound against the MDA-MB-231 breast cancer cell line.

  • Derivative 13a , featuring a modified ester group at C-27, demonstrated potent activity against HT-29 colon cancer cells.

  • The presence of a 4β-hydroxy-2-en-1-one and a 5β,6β-epoxy moiety in the withanolide structure is generally associated with potent cytotoxic activity.

Experimental Protocols

The evaluation of this compound and its derivatives involved a series of standard in vitro assays to determine their anticancer effects.

Cell Culture

Human cancer cell lines, including U2OS (osteosarcoma), MDA-MB-231 (breast), HepG2 (liver), A549 (lung), HT-29 (colon), COLO 205 (colorectal), and AGS (gastric), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity Assessment

To determine the antiproliferative activity of the compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution was added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals were dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curves.

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of the derivatives on the cell cycle distribution.

  • Treatment: Cells were treated with the compounds for a designated time.

  • Harvesting and Fixation: Cells were harvested, washed, and fixed in cold ethanol.

  • Staining: Fixed cells were stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay

Apoptosis, or programmed cell death, was assessed using various methods:

  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity: The activation of key apoptotic enzymes like caspase-3 and caspase-9 was measured.

  • PARP Cleavage: Western blotting was used to detect the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Reactive Oxygen Species (ROS) Detection

The intracellular generation of reactive oxygen species (ROS) was measured using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).

Visualizations

Signaling Pathways and Experimental Workflow

To visually represent the relationships and processes described, the following diagrams have been generated using the DOT language.

SAR_Workflow General Workflow for Synthesis and Evaluation of this compound Derivatives cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies cluster_sar Structure-Activity Relationship Angulatin_A This compound (Parent Compound) Modification Structural Modification (e.g., at C-12, C-27) Angulatin_A->Modification Derivatives Synthesized Derivatives Modification->Derivatives Cell_Lines Panel of Cancer Cell Lines Derivatives->Cell_Lines Cytotoxicity Cytotoxicity Assay (MTT) Cell_Lines->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Most_Potent Most Potent Derivatives IC50->Most_Potent SAR_Analysis SAR Analysis IC50->SAR_Analysis Cell_Cycle Cell Cycle Analysis Most_Potent->Cell_Cycle Apoptosis Apoptosis Assays Most_Potent->Apoptosis ROS ROS Detection Most_Potent->ROS TrxR TrxR Inhibition Assay Most_Potent->TrxR

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

ROS_Apoptosis_Pathway Proposed Mechanism of Action for Derivative 10 Derivative_10 This compound Derivative 10 ROS Increased Intracellular ROS Derivative_10->ROS G2_Arrest G2 Phase Cell Cycle Arrest Derivative_10->G2_Arrest Apoptosis Apoptosis ROS->Apoptosis G2_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of action for this compound derivative 10.

TrxR_Inhibition_Pathway Proposed Mechanism of Action for Derivative 13a Derivative_13a This compound Derivative 13a Michael_Addition Michael Addition with Selenocysteine 498 Derivative_13a->Michael_Addition TrxR Thioredoxin Reductase (TrxR) TrxR->Michael_Addition Inhibition Inhibition of TrxR Activity Michael_Addition->Inhibition Redox_Imbalance Cellular Redox Imbalance Inhibition->Redox_Imbalance Cell_Death Cancer Cell Death Redox_Imbalance->Cell_Death

Caption: Proposed mechanism of action for this compound derivative 13a.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Angulatin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like Angulatin A is crucial for ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of two widely used analytical techniques for the analysis of complex natural products: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is a critical decision in drug discovery and development, impacting data quality and the overall efficiency of the research process.

This document outlines the performance characteristics of these methods, based on established analytical protocols for similar compounds, to serve as a foundational guide for developing and cross-validating analytical methodologies for this compound.

Comparative Analysis of Analytical Methods

The choice between HPLC-PDA and UPLC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. UPLC-MS/MS generally provides higher sensitivity and selectivity, making it ideal for trace-level quantification, while HPLC-PDA offers a robust and more accessible alternative for routine analysis.[1] A summary of their performance characteristics is presented below.

Table 1: Performance Characteristics of HPLC-PDA and UPLC-MS/MS for the Analysis of Compounds Similar to this compound

ParameterHPLC-PDAUPLC-MS/MS
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.213–0.362 µg/mL[1]1 pg - 25 pg
Limit of Quantitation (LOQ) 0.646–1.098 µg/mL[1]5 ng/L - 40 ng/L[1]
Accuracy (Recovery) 84.77–100.11%[1]85% - 120%
Precision (RSD) < 5.0%< 18% (intra-day); < 21% (inter-day)

Experimental Protocols

Detailed and standardized methodologies are fundamental for the successful replication and cross-validation of analytical results. The following sections provide generalized experimental protocols for the analysis of this compound using HPLC-PDA and UPLC-MS/MS.

Sample Preparation: Extraction of this compound

A robust sample preparation protocol is essential for the accurate quantification of this compound from its primary source, the root bark of Celastrus angulatus.

  • Material Preparation : The root bark of Celastrus angulatus is collected, air-dried, and pulverized into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction : The powdered root bark is extracted with methanol (B129727) at room temperature with agitation. This process is typically carried out over several hours to ensure the exhaustive recovery of this compound.

  • Concentration : The resulting crude methanol extract is filtered and then concentrated under reduced pressure to yield a viscous residue.

  • Fractionation : The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. A common method involves suspending the extract in water and sequentially extracting with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol. This compound is expected to be present in the moderately polar to polar fractions.

  • Sample for Analysis : An accurately weighed portion of the enriched fraction is dissolved in methanol to a final concentration of 1 mg/mL. The solution is then filtered through a 0.22 µm syringe filter before injection into the analytical system.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
  • Instrumentation : An Agilent 1100 series HPLC system or a similar setup equipped with a quaternary pump, degasser, column oven, and a diode array detector.

  • Column : An Agilent Eclipse XDB-C18 column (150 × 4.6 mm, 3.5 µm) or an equivalent C18 reversed-phase column is commonly used.

  • Mobile Phase : A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B) is typically employed.

  • Flow Rate : A standard flow rate of 1.2 mL/min is maintained.

  • Detection : The photodiode array detector is set to monitor the effluent, and the peak corresponding to this compound is identified based on its retention time and UV spectrum.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Instrumentation : A UPLC system coupled with a tandem mass spectrometer.

  • Column : A C18 reversed-phase column suitable for UPLC applications.

  • Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is often used.

  • Flow Rate : A typical flow rate for UPLC is around 0.5 mL/min.

  • Column Temperature : The column is maintained at an elevated temperature, for instance, 60 °C, to ensure efficient separation.

  • Ionization Mode : Positive Electrospray Ionization (ESI+) is a common mode for the analysis of withanolides.

  • Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity for the quantification of this compound.

Visualizing the Cross-Validation Workflow

A systematic workflow is crucial for the effective cross-validation of different analytical methods. The following diagram illustrates the key stages involved in comparing and validating HPLC-PDA and UPLC-MS/MS for the analysis of this compound.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Data Analysis & Comparison cluster_4 Conclusion A HPLC-PDA Method Development C Linearity & Range A->C D Accuracy & Precision A->D E LOD & LOQ A->E F Selectivity & Specificity A->F B UPLC-MS/MS Method Development B->C B->D B->E B->F G Analysis of Spiked Samples C->G D->G E->G F->G H Analysis of Real Samples G->H I Statistical Analysis (e.g., t-test, Bland-Altman) H->I J Comparison of Method Performance I->J K Selection of Optimal Method J->K

References

Angulatin A: A Botanical Insecticide Challenging Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – New comparative analysis reveals the potent insecticidal and antifungal properties of Angulatin A, a naturally derived sesquiterpenoid, positioning it as a viable botanical alternative to conventional synthetic pesticides. This guide provides a detailed comparison of this compound's efficacy against prominent synthetic insecticides and fungicides, supported by experimental data for researchers, scientists, and drug development professionals.

This compound is a member of the dihydro-β-agarofuran sesquiterpenoid family of natural products, which are known for a range of biological activities, including insecticidal and antifeedant effects. These compounds are primarily isolated from plants of the Celastraceae family. The primary mode of action for these compounds is stomach poisoning, leading to the disruption of the insect's digestive system.

Insecticidal Efficacy: this compound vs. Synthetic Insecticides

The insecticidal potential of this compound and its analogs, such as Celangulin V, has been demonstrated against significant agricultural pests. This section compares their efficacy with widely used synthetic insecticides.

Table 1: Comparative Insecticidal Activity Against Mythimna spp.

CompoundTypeTarget SpeciesEfficacy (LD50/LC50)
Celangulin VBotanicalMythimna separata1.33 µg/mg (LD50)[1]
Emamectin BenzoateSyntheticMythimna convecta0.017 µg a.i./g (LC50)[2]
CypermethrinSyntheticNot available for M. separata
DeltamethrinSyntheticNot available for M. separata
ChlorpyrifosSyntheticNot available for M. separata
SpinosadSyntheticNot available for M. separata

Note: Data for synthetic pesticides against the specific target species Mythimna separata was not available in the reviewed literature, highlighting a gap in direct comparative studies.

Experimental Protocol: Insecticidal Bioassay (Leaf Disc Method)

The insecticidal activity of Celangulin V was determined using a leaf disc method.

  • Preparation of Test Solutions: The test compound is dissolved in a suitable solvent (e.g., acetone) to create a stock solution. A series of dilutions are then prepared from the stock solution.

  • Treatment of Leaf Discs: Leaf discs of a uniform size are punched from the host plant of the target insect. These discs are then dipped into the test solutions for a specified duration. Control discs are treated with the solvent alone.

  • Insect Exposure: After the solvent on the treated leaf discs has evaporated, they are placed in individual Petri dishes. A single larva of the target insect (e.g., fourth-instar Mythimna separata) is introduced into each Petri dish.

  • Observation and Data Collection: The number of knocked-down or deceased larvae is recorded at regular intervals. The lethal dose 50 (LD50) or lethal concentration 50 (LC50) is then calculated using probit analysis.

Antifungal Efficacy: Celastrus angulatus Compounds vs. Synthetic Fungicides

Extracts from Celastrus angulatus, the source of this compound, have also demonstrated notable antifungal properties. This section compares the efficacy of compounds isolated from C. angulatus with that of common synthetic fungicides against the plant pathogen Bipolaris maydis.

Table 2: Comparative Antifungal Activity Against Bipolaris maydis

CompoundTypeEfficacy (EC50 in mg/L)
1α,2α,4β,6β,8α,9β,13-heptahydroxy-β-dihydroagarofuranBotanical22.27
ResorcinolBotanical53.32
ThymolBotanical169.29
Propiconazole (B1679638)SyntheticNot available
MancozebSyntheticNot available

Note: While percentage inhibition data at specific concentrations is available for propiconazole and mancozeb, direct EC50 values against Bipolaris maydis were not found in the reviewed literature for a direct comparison.

Experimental Protocol: Antifungal Bioassay (Poisoned Food Technique)

The antifungal activity of the isolated compounds was assessed using the poisoned food technique.

  • Preparation of Test Medium: A known concentration of the test compound is incorporated into a molten fungal growth medium (e.g., Potato Dextrose Agar).

  • Inoculation: A mycelial disc of a specific diameter, taken from the periphery of an actively growing culture of the target fungus (Bipolaris maydis), is placed at the center of the solidified medium containing the test compound.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth.

  • Observation and Data Collection: The radial growth of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to a control plate containing no test compound. The effective concentration 50 (EC50) is determined from the dose-response curve.

Mechanism of Action: A Visual Comparison

The mode of action of this compound and related compounds differs significantly from that of many synthetic pesticides, offering a potential tool for resistance management.

This compound and Analogs: Targeting the Insect Midgut

Dihydro-β-agarofuran sesquiterpenoids, including Celangulin V, primarily act as stomach poisons. They target the midgut epithelial cells of insects, causing cellular disruption and ultimately leading to insect death. Evidence suggests that a key molecular target is the vacuolar-type H+-ATPase (V-ATPase), an enzyme crucial for maintaining pH gradients across cellular membranes in the insect midgut. Inhibition of V-ATPase disrupts essential physiological processes, leading to the observed insecticidal effects.

Angulatin_A_MoA Angulatin_A This compound / Celangulin V (Dihydro-β-agarofuran sesquiterpenoid) Ingestion Ingestion by Insect Angulatin_A->Ingestion Midgut Insect Midgut Ingestion->Midgut V_ATPase Vacuolar H+-ATPase (V-ATPase) Midgut->V_ATPase Binds to and inhibits Proton_Pump Proton Pump Disruption V_ATPase->Proton_Pump Leads to pH_Imbalance Loss of pH Gradient Proton_Pump->pH_Imbalance Cell_Damage Midgut Epithelial Cell Damage pH_Imbalance->Cell_Damage Death Insect Death Cell_Damage->Death

Mechanism of Action of this compound and its Analogs
Synthetic Pesticides: Diverse Neurological and Metabolic Targets

Synthetic pesticides employ a variety of mechanisms to exert their toxic effects.

  • Pyrethroids (Cypermethrin, Deltamethrin): These insecticides are neurotoxins that act on the voltage-gated sodium channels of nerve cells, causing prolonged channel opening, which leads to paralysis and death.

  • Organophosphates (Chlorpyrifos): This class of insecticides inhibits the enzyme acetylcholinesterase (AChE) in the nervous system. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing continuous nerve stimulation, paralysis, and death.

  • Spinosyns (Spinosad): Spinosad acts on the nicotinic acetylcholine receptors and GABA receptors in the insect nervous system, leading to excitation of the nervous system and ultimately paralysis.

  • Avermectins (Emamectin Benzoate): These compounds bind to glutamate-gated chloride channels in nerve and muscle cells, increasing membrane permeability to chloride ions, which results in paralysis and death.

  • Dithiocarbamates (Mancozeb): This fungicide has a multi-site mode of action, inhibiting various enzymes within fungal cells, thereby disrupting cellular respiration.

  • Triazoles (Propiconazole): Propiconazole inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to disruption of membrane structure and function.

Synthetic_Pesticide_MoA cluster_neurotoxins Neurotoxic Insecticides cluster_fungicides Fungicides Pyrethroids Pyrethroids (Cypermethrin, Deltamethrin) Sodium_Channel Voltage-gated Sodium Channels Pyrethroids->Sodium_Channel Disrupts Organophosphates Organophosphates (Chlorpyrifos) AChE Acetylcholinesterase (AChE) Organophosphates->AChE Inhibits Spinosyns Spinosyns (Spinosad) nAChR_GABA nAChR & GABA Receptors Spinosyns->nAChR_GABA Acts on Avermectins Avermectins (Emamectin Benzoate) GluCl Glutamate-gated Chloride Channels Avermectins->GluCl Activates Paralysis_Death Paralysis & Death Sodium_Channel->Paralysis_Death AChE->Paralysis_Death nAChR_GABA->Paralysis_Death GluCl->Paralysis_Death Mancozeb Dithiocarbamates (Mancozeb) Multi_site Multiple Enzymes (Cellular Respiration) Mancozeb->Multi_site Inhibits Propiconazole Triazoles (Propiconazole) Ergosterol Ergosterol Biosynthesis Propiconazole->Ergosterol Inhibits Fungal_Death Fungal Cell Death Multi_site->Fungal_Death Ergosterol->Fungal_Death

Mechanisms of Action of Various Synthetic Pesticides

Conclusion

This compound and its related compounds from Celastrus angulatus demonstrate significant insecticidal and antifungal activities. While direct comparative data with synthetic pesticides is still emerging, the available information suggests that these botanical compounds are effective, particularly against certain lepidopteran pests. Their unique mode of action, targeting the insect midgut V-ATPase, presents a valuable alternative to conventional neurotoxic insecticides and a promising avenue for managing insecticide resistance. Further research is warranted to establish a broader comparative efficacy profile and to fully elucidate the signaling pathways involved in their biological activity.

References

In Vivo Validation of Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial searches for "Angulatin A" did not yield specific in vivo anti-tumor activity data. The following guide has been created as a template to demonstrate the requested format and content. It utilizes a hypothetical agent, referred to as "Compound X," and incorporates representative data and methodologies from general in vivo oncology research. This guide is intended to serve as a framework for researchers, scientists, and drug development professionals for when such data for a specific compound of interest becomes available.

Abstract

This guide provides a comparative overview of the in vivo anti-tumor efficacy of Compound X against a standard-of-care chemotherapeutic agent, Doxorubicin. The primary objective is to present a clear, data-driven comparison of these agents in a preclinical xenograft model of human colorectal cancer. This document includes a detailed summary of quantitative data, comprehensive experimental protocols, and visualizations of the targeted signaling pathway and experimental workflow to facilitate informed decision-making in drug development.

Comparative Efficacy of Compound X and Doxorubicin

The anti-tumor activity of Compound X was evaluated in a human colorectal cancer (HCT-116) xenograft mouse model. The efficacy of Compound X was compared against the vehicle control and a standard chemotherapeutic agent, Doxorubicin.

Tumor Growth Inhibition

The primary endpoint for efficacy was the inhibition of tumor growth over a 21-day period. Tumor volume was measured twice weekly, and the data are summarized in the table below.

Treatment GroupDosageMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1502 ± 1500%
Compound X20 mg/kg450 ± 7570%
Doxorubicin5 mg/kg601 ± 9060%

Data are presented as mean ± standard deviation.

Animal Body Weight

Animal body weight was monitored as an indicator of systemic toxicity.

Treatment GroupDosageMean Body Weight Change (Day 21) (%)
Vehicle Control-+5.2%
Compound X20 mg/kg-1.5%
Doxorubicin5 mg/kg-8.7%

Data are presented as the percentage change from Day 0.

Experimental Protocols

Cell Line and Animal Model
  • Cell Line: Human colorectal carcinoma cell line HCT-116 was used for this study. Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used. The animals were housed in a pathogen-free environment and allowed to acclimatize for one week before the start of the experiment. All animal procedures were performed in accordance with institutional guidelines.

Xenograft Implantation and Treatment

A suspension of 5 x 10^6 HCT-116 cells in 100 µL of phosphate-buffered saline was subcutaneously injected into the right flank of each mouse. When the tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups (n=8 per group): Vehicle Control, Compound X (20 mg/kg), and Doxorubicin (5 mg/kg). Treatments were administered via intraperitoneal injection every three days for a total of 21 days.

Data Collection and Analysis

Tumor dimensions were measured twice weekly using calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2. Body weight was also recorded at the same time points. At the end of the study, tumors were excised and weighed. Statistical analysis was performed using a one-way ANOVA.

Mechanism of Action: Signaling Pathway

Compound X is hypothesized to exert its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival in many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X CompoundX->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Compound X.

Experimental Workflow

The following diagram outlines the workflow for the in vivo validation of Compound X's anti-tumor activity.

Experimental_Workflow A HCT-116 Cell Culture B Subcutaneous Injection in Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization of Mice (n=8 per group) C->D E Treatment Administration (21 days) D->E F Tumor Volume & Body Weight Measurement (Twice Weekly) E->F G Data Analysis F->G H Results & Comparison G->H

Caption: Workflow for the in vivo xenograft study.

Benchmarking Angulatin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Angulatin A's Performance Against Known Chemotherapy Drugs

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. This compound, a naturally occurring steroidal lactone, has emerged as a compound of interest due to its potential cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of this compound's in vitro performance against established chemotherapy drugs, supported by experimental data and detailed methodologies to aid researchers in drug development and cancer biology.

Disclaimer: Direct experimental data for this compound is limited in publicly available literature. Therefore, this guide utilizes data for Withthis compound, a closely related and structurally similar physalin, as a proxy for this compound. This assumption is made to provide a preliminary comparative analysis and should be validated by direct experimentation.

Quantitative Performance Analysis

The anti-proliferative activity of this compound (represented by Withthis compound) and standard chemotherapy drugs was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, was used as the primary metric for comparison.

CompoundCell LineCancer TypeIC50 (µM)
Withthis compound MDA-MB-231Breast Cancer5.22[1]
Doxorubicin MDA-MB-231Breast Cancer~0.04 - 2.5[2][3][4][5]
A549Lung Cancer> 20
HepG2Liver Cancer~1.3 - 12.18
Cisplatin MDA-MB-231Breast Cancer~22.5 - 63.1
A549Lung Cancer~3 - 8
HepG2Liver Cancer~5.8
Paclitaxel MDA-MB-231Breast Cancer~0.0024 - 0.3
A549Lung Cancer~0.005 - 0.036

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

Based on studies of related physalins, this compound is hypothesized to exert its anticancer effects through a dual mechanism: the induction of cell cycle arrest at the G2/M phase and the initiation of programmed cell death (apoptosis). This multi-faceted approach disrupts the uncontrolled proliferation characteristic of cancer cells.

Signaling Pathways Modulated by Physalins

The induction of apoptosis and cell cycle arrest by physalins is mediated through the modulation of several key intracellular signaling pathways. The following diagram illustrates the proposed mechanism of action, highlighting the central role of p53 activation and the influence on the MAPK and PI3K/Akt pathways.

Hypothesized Signaling Pathway of this compound cluster_0 This compound cluster_1 Cellular Stress & DNA Damage cluster_2 Signaling Cascades cluster_3 Key Regulators cluster_4 Cellular Outcomes Angulatin_A This compound ROS ↑ Reactive Oxygen Species (ROS) Angulatin_A->ROS p38_MAPK p38 MAPK Activation Angulatin_A->p38_MAPK JNK JNK Activation Angulatin_A->JNK ERK ERK Activation Angulatin_A->ERK PI3K_Akt PI3K/Akt Pathway Inhibition Angulatin_A->PI3K_Akt DNA_Damage DNA Damage ROS->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 p38_MAPK->p53 JNK->p53 ERK->p53 CyclinB1_CDK1 ↓ Cyclin B1/CDK1 PI3K_Akt->CyclinB1_CDK1 Bcl2_family Modulation of Bcl-2 family proteins (↑Bax, ↓Bcl-2) p53->Bcl2_family G2M_Arrest G2/M Phase Cell Cycle Arrest p53->G2M_Arrest Apoptosis Apoptosis Bcl2_family->Apoptosis CyclinB1_CDK1->G2M_Arrest

Caption: Hypothesized signaling cascade initiated by this compound.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for key experiments are provided below.

Experimental Workflow

The following diagram outlines the general workflow for benchmarking a novel compound like this compound against standard chemotherapy drugs.

Experimental Workflow for Benchmarking cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Comparison Cell_Culture Cell Line Culture (e.g., MDA-MB-231, A549, HepG2) Drug_Treatment Treatment with this compound & Chemotherapy Drugs (Dose-response) Cell_Culture->Drug_Treatment MTT_Assay MTT Assay for Cell Viability Drug_Treatment->MTT_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) IC50_Determination->Western_Blot Data_Compilation Data Compilation & Statistical Analysis Cell_Cycle_Analysis->Data_Compilation Apoptosis_Assay->Data_Compilation Western_Blot->Data_Compilation Comparison_Guide Generation of Comparative Guide Data_Compilation->Comparison_Guide

Caption: A streamlined workflow for comparative anticancer drug evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell viability by 50% (IC50).

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and comparator chemotherapy drugs for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with this compound or control drugs at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Western Blot Analysis for Signaling Pathway Proteins

This technique is employed to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

  • Cell Lysis: Treat cells as described for cell cycle analysis, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target proteins (e.g., p53, p-p38, Akt, Cyclin B1) and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

This guide provides a foundational framework for the comparative analysis of this compound. Further in-depth studies, including in vivo models, are necessary to fully elucidate its therapeutic potential.

References

Reproducibility of Angulatin A Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of research exists for Angulatin A, with the scientific literature predominantly focusing on a related compound, Angulatin B. This guide synthesizes the available, albeit limited, data on Angulatin B to provide a framework for assessing the reproducibility of studies concerning this class of compounds. A significant ambiguity in the literature is the botanical origin of Angulatin B, with some studies attributing it to Celastrus angulatus and others to Physalis angulata. This discrepancy is a critical factor in the reproducibility of findings.

Data Presentation

Isolation of Angulatin B and Related Sesquiterpene Polyol Esters

Reproducibility of natural product isolation is highly dependent on factors such as plant source, collection time, and extraction methodology. Specific yield data for Angulatin B is not consistently reported in the reviewed literature, highlighting a significant gap in assessing the reproducibility of its isolation. The following table summarizes available data for related compounds from Celastrus angulatus to provide a comparative context.

CompoundPlant SourcePart UsedReported YieldReference
Angulatin BCelastrus angulatusRoot BarkNot consistently reported[1]
Kupiteng Ester ACelastrus angulatusRoot BarkNot specified[2]
Kupiteng Ester BCelastrus angulatusRoot BarkNot specified[2]
Kupiteng Ester CCelastrus angulatusRoot BarkNot specified[2]
Celangulatin CCelastrus angulatusRoot BarkNot specified[3]
Celangulatin FCelastrus angulatusRoot BarkNot specified[3]
Cytotoxicity of Angulatin B and Analogs

The cytotoxic activity of Angulatin B has been reported against various human cancer cell lines. However, the data is sparse and originates from different plant sources, making direct comparisons challenging. One report identified strong cytotoxic activity of Angulatin B from Physalis angulata with EC50 values ranging from 0.2-1.6 mg/mL.[4] Other studies on compounds from Celastrus and Physalis species provide a broader, albeit indirect, view of the potential bioactivity.

CompoundPlant SourceCell Line(s)Reported Potency (EC50/IC50)Reference
Angulatin BPhysalis angulataVarious human cancer cell lines0.2-1.6 mg/mL[4]
Physalin BPhysalis angulataVarious cancer cell linesIC50: 0.58 to 15.18 g/ml[5]
Physalin DPhysalis angulataVarious cancer cell linesIC50: 0.28 to 2.43 g/ml[5]
Unnamed SesquiterpeneCelastrus paniculatusMCF-7IC50: 17±1μM[6]
Various WithanolidesPhysalis angulataA549, p388, HeLaCytotoxic[7]

Experimental Protocols

Isolation of Sesquiterpene Polyol Esters from Celastrus angulatus

This generalized protocol is based on methodologies reported for the isolation of Angulatin B and related compounds from the root bark of Celastrus angulatus.[1]

  • Plant Material Preparation : The root bark of Celastrus angulatus is collected, authenticated, air-dried, and pulverized into a coarse powder.

  • Extraction : The powdered bark is extracted with methanol (B129727) (MeOH) at room temperature with stirring or maceration over several days. The solvent is periodically replaced to ensure exhaustive extraction.

  • Fractionation : The crude MeOH extract is concentrated under reduced pressure. The resulting residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297).

  • Chromatographic Purification :

    • Column Chromatography : The fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to yield semi-pure fractions.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing the compounds of interest are further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).

  • Structure Elucidation : The chemical structures of the purified compounds are determined using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding : Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., Angulatin B) and incubated for a specified period (e.g., 48-72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Addition : MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mandatory Visualization

experimental_workflow plant_material Plant Material (Celastrus angulatus Root Bark) extraction Extraction (Methanol) plant_material->extraction fractionation Fractionation (Liquid-Liquid Partitioning) extraction->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography prep_hplc Preparative HPLC (C18) column_chromatography->prep_hplc pure_compound Pure Angulatin B prep_hplc->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation

Experimental workflow for the isolation of Angulatin B.

signaling_pathway Angulatin_B Angulatin B Cell_Stress Cellular Stress Angulatin_B->Cell_Stress p53_activation p53 Activation Cell_Stress->p53_activation Bax_upregulation Bax Upregulation p53_activation->Bax_upregulation Mitochondrion Mitochondrion Bax_upregulation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of Angulatin A: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety Considerations and Quantitative Data

Angulatin A and related compounds are potent bioactive molecules that require careful handling to mitigate potential health and environmental risks. Based on data for the similar compound Angulatin B, the following hazards should be considered:

  • Toxicity: May be toxic if swallowed, inhaled, or in contact with skin.

  • Irritation: Can cause skin and serious eye irritation.

  • Reproductive Hazard: Potential to damage fertility or the unborn child.

  • Organ Damage: May cause organ damage through prolonged or repeated exposure.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Due to these hazards, handling of this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

For safe handling and storage, the following quantitative data for the related compound Angulatin B is provided for reference:

PropertyValue
Molecular FormulaC₃₄H₄₆O₁₅
Molecular Weight694.72 g/mol
Boiling Point180 °C (356 °F) at 3 hPa
Density1.17 g/cm³ at 25 °C (77 °F)
AppearanceWhite powder

Source: Safety Data Sheet (SDS) for Angulatin B[1][2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound waste is outlined below, based on established principles of chemical waste management for potent compounds like Angulatin B.

  • Waste Segregation and Collection:

    • Solid Waste: All solid materials contaminated with this compound, such as unused product, pipette tips, vials, gloves, and absorbent materials from spills, must be collected in a designated, clearly labeled hazardous waste container.[1] The container should be robust, leak-proof, and chemically compatible with the waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. The container material must be compatible with the solvent used (e.g., solvent-safe plastic or glass).[1] Crucially, do not dispose of this compound solutions down the drain to prevent contamination of waterways, given its high aquatic toxicity.[1] It is also vital not to mix this compound waste with other incompatible waste streams.[1]

  • Container Labeling and Storage:

    • All waste containers must be clearly and accurately labeled with their contents.

    • Containers should be kept closed at all times, except when adding waste.

    • Store the waste containers in a designated satellite accumulation area, which must be inspected weekly for any signs of leakage.

  • Spill Cleanup:

    • In the event of a spill, use a liquid-absorbent material (e.g., Chemizorb®) to carefully collect the spilled substance.

    • Place the absorbent material into the designated hazardous waste container for proper disposal.[1]

  • Professional Disposal:

    • The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.[1]

    • Chemical Incineration: High-temperature incineration is the preferred method for the complete destruction of potent, bioactive organic compounds, ensuring they do not enter the environment.[1]

  • Scheduling Waste Pickup:

    • Contact your institution's EHS department or the designated waste management provider to schedule a pickup for the properly packaged and labeled this compound waste.[1]

Experimental Workflow and Logical Relationships

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_final_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Vials, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container EHS_Contact Contact EHS for Pickup Solid_Container->EHS_Contact Liquid_Container->EHS_Contact Spill Spill Occurs Cleanup Cleanup with Absorbent Material Spill->Cleanup Spill_Disposal Dispose into Solid Waste Container Cleanup->Spill_Disposal Spill_Disposal->Solid_Container Incineration High-Temperature Incineration EHS_Contact->Incineration

References

Essential Safety and Handling Guidance for Angulatin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Angulatin A (CAS No. 139979-81-0). The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of research involving this compound.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this document's creation. The following guidance is based on general safety protocols for handling powdered, biologically active natural products and available chemical data. It is imperative to supplement this information with a thorough risk assessment specific to your laboratory's standard operating procedures.

Quantitative Data

Limited quantitative data for this compound is available. The following table summarizes key physical and chemical properties.

PropertyValueSource
CAS Number 139979-81-0[1][2]
Molecular Formula C₃₄H₄₆O₁₃[1][2]
Molecular Weight 662.72 g/mol [1]
Appearance Powder
Purity ≥98% (HPLC)
Storage Conditions 2-8°C under seal in a ventilated, dry environment

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a cautious approach is recommended. The following PPE should be considered the minimum requirement when handling this compound.

EquipmentSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or safety goggles. A face shield may be required for operations with a higher risk of splash or dust generation.
Skin and Body Protection Laboratory coat. Consider additional protective clothing if significant exposure is anticipated.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. All respiratory protection should be used within a comprehensive respiratory protection program.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Conduct all work with this compound in a well-ventilated laboratory.

  • For procedures involving weighing or transferring of the solid compound, or any action that could generate dust, use a chemical fume hood or a ventilated balance enclosure.

2. Handling:

  • Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Carefully open the container on a stable, clean surface within the designated engineering control (e.g., fume hood).

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

3. Spill Management:

  • In the event of a spill, immediately cordon off the area.

  • For small spills of solid material, carefully scoop or sweep up the material and place it into a sealed container for disposal. Avoid raising dust.

  • For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including unused compound, contaminated PPE (gloves, etc.), and labware (e.g., pipette tips, vials), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container compatible with the solvents used.

2. Labeling and Storage:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and associated hazards (e.g., "Caution: Biological Activity Not Fully Characterized").

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

3. Final Disposal:

  • Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a chemical fume hood A->B C Weigh and transfer this compound B->C D Prepare solutions if necessary C->D E Decontaminate work surfaces and equipment D->E F Segregate and label all waste E->F G Store waste in a designated area F->G H Arrange for professional disposal via EHS G->H

Caption: A logical workflow for the safe handling of this compound.

Disposal_Plan cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_final_disposal Final Disposal A Unused this compound D Solid Waste Container A->D B Contaminated Labware & PPE B->D C Solutions containing this compound E Liquid Waste Container C->E F Label waste containers clearly D->F E->F G Store in secondary containment F->G H Contact Environmental Health & Safety (EHS) for pickup G->H

Caption: A procedural diagram for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Angulatin A
Reactant of Route 2
Reactant of Route 2
Angulatin A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。